2-Cyano-hex-5-enoic acid ethyl ester
Description
BenchChem offers high-quality 2-Cyano-hex-5-enoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-hex-5-enoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 2-cyanohex-5-enoate |
InChI |
InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h3,8H,1,4-6H2,2H3 |
InChI Key |
KEVFVQILFFJHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC=C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2-Cyano-hex-5-enoic Acid Ethyl Ester
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
2-Cyano-hex-5-enoic acid ethyl ester (commonly referred to as ethyl 2-cyano-5-hexenoate) is a highly versatile, bifunctional aliphatic building block. Characterized by an active methylene core flanked by two electron-withdrawing groups (a nitrile and an ethyl ester) and terminating in an unhindered alkene, this scaffold is engineered for orthogonal reactivity. This guide explores the structural mechanics, anomalous kinetic behaviors, and self-validating synthetic protocols required to leverage this molecule in advanced drug development and complex ring-closing metathesis (RCM) workflows.
Chemical Identity & Quantitative Parameters
To ensure precision in stoichiometric calculations and analytical tracking, the core quantitative data for ethyl 2-cyano-5-hexenoate is summarized below:
| Structural Property | Quantitative / Descriptive Value |
| IUPAC Name | Ethyl 2-cyanohex-5-enoate |
| Common Synonym | Ethyl 2-cyano-5-hexenoate |
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.21 g/mol |
| SMILES String | CCOC(=O)C(C#N)CCC=C |
| Physical State | Clear liquid (at Standard Temperature and Pressure) |
| Typical Purification | Vacuum distillation or silica gel flash chromatography |
Structural Mechanics & Reactivity Profile
The synthetic value of ethyl 2-cyano-5-hexenoate lies in its bifunctionality. The molecule presents two distinct, non-interfering reaction domains:
-
The Active Methylene (C2): The synergistic electron-withdrawing nature of the cyano and ester groups significantly lowers the
of the -proton (to approximately ~9). This allows for facile deprotonation using mild bases, enabling secondary alkylations, Knoevenagel condensations, or Michael additions without risking ester hydrolysis1[1]. -
The Terminal Alkene (C5=C6): Serving as an isolated
-system, the terminal double bond is primed for electrophilic additions, hydroboration-oxidation, or transition-metal-catalyzed olefin metathesis.
Fig 1. Divergent reactivity profile of the bifunctional ethyl 2-cyano-5-hexenoate scaffold.
Mechanistic Insights: The Radical Cyclization Anomaly
A critical insight for drug development professionals is understanding the kinetic limitations of this scaffold. While many homologous cyanoesters undergo facile free-radical cyclization to form substituted carbocycles, ethyl 2-cyano-5-hexenoate exhibits a unique resistance to this pathway.
The Causality: Generating a carbon-centered radical at the C2 position places the reactive intermediate exactly three carbon-carbon bonds away from the terminal alkene (C2-C3-C4-C5=C6). According to Baldwin's Rules for ring closure:
-
An attack on the C5 carbon would require a 4-exo-trig cyclization.
-
An attack on the C6 carbon would require a 5-endo-trig cyclization.
Both geometric trajectories are stereoelectronically and thermodynamically disfavored. Consequently, attempts to cyclize ethyl 2-cyano-5-hexenoate under standard peroxide-initiated conditions fail, whereas its homologue (ethyl 2-cyano-6-heptenoate) successfully yields a cyclopentane derivative 2[2]. Recognizing this limitation dictates that researchers must employ alternative ring-closing strategies, such as Ring-Closing Metathesis (RCM), when utilizing this specific chain length.
Synthesis & Manufacturing Protocols
To achieve chemo-selective synthesis, the targeted transformation requires the
Fig 2. Step-by-step SN2 alkylation workflow for synthesizing ethyl 2-cyano-5-hexenoate.
Self-Validating Experimental Protocol: Alkylation
Step 1: Reaction Setup & Enolate Generation
-
Action: Suspend 1.1 equivalents of anhydrous Potassium Carbonate (
) in dry N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the suspension to 0 °C, then add 1.0 equivalent of ethyl cyanoacetate dropwise. -
Causality:
is deliberately selected over stronger bases (like ) to prevent unwanted Claisen-type condensations or premature saponification of the ester group 3[3]. DMF acts as an optimal polar aprotic solvent to accelerate the subsequent reaction.
Step 2: Electrophilic Addition
-
Action: Introduce 1.05 equivalents of 4-bromo-1-butene dropwise to the enolate mixture over 30 minutes.
-
Causality: The slight stoichiometric excess of the electrophile ensures complete consumption of the active methylene. Dropwise addition maintains a low concentration of the electrophile, heavily suppressing di-alkylation side reactions at the C2 position.
Step 3: Thermal Maturation & Analytical Validation
-
Action: Gradually warm the reaction mixture to 60–70 °C and stir for 4–6 hours.
-
Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the highly polar ethyl cyanoacetate spot and the emergence of a less polar product spot validates the successful carbon-carbon bond formation.
Step 4: Quench & Phase-Separation Workup
-
Action: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with diethyl ether (
mL). Wash the combined organic layers with brine ( mL). -
Causality: Diethyl ether is strictly preferred over ethyl acetate for the extraction phase. Ether effectively partitions the target product while leaving the highly polar DMF solvent entirely in the aqueous layer. The repetitive brine washes validate the complete removal of residual DMF and inorganic salts.
Step 5: Isolation
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure ethyl 2-cyano-5-hexenoate.
Applications in Advanced Drug Development
Because of its inability to undergo standard free-radical cyclization, ethyl 2-cyano-5-hexenoate is heavily utilized in transition-metal-catalyzed pathways.
Ring-Closing Metathesis (RCM) for Neuropharmacology: The terminal alkene is an ideal, unhindered substrate for Grubbs-catalyzed RCM. By subjecting ethyl 2-cyano-5-hexenoate to a second alkylation (introducing another alkenyl chain at the C2 position), researchers can synthesize dialkenyl precursors. These precursors are subsequently cyclized via ruthenium catalysts to form complex tricyclic spirobispidines—rigid, nitrogen-containing macrocycles that are highly valued as ligands and active pharmaceutical ingredients in neuropharmacology 3[3].
Furthermore, understanding the exact isomeric placement of the double bond and the cyano group is crucial. Structural isomers of substituted ethyl hexenoates exhibit vastly different steric environments, directly impacting their utility in asymmetric synthesis and their binding affinity in biological assays 1[1].
References
-
Title: Free-radical cyclizations Source: SciSpace URL: [Link]
-
Title: SYNTHESIS OF NEW TRICYCLIC SPIROBISPIDINES VIA RING CLOSING METATHESIS REACTION Source: Semantic Scholar URL: [Link]
Sources
Ethyl 2-cyanohex-5-enoate CAS number and properties
This guide details the technical profile, synthesis, and applications of Ethyl 2-cyanohex-5-enoate , a versatile bifunctional intermediate in organic synthesis.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
Ethyl 2-cyanohex-5-enoate (Ethyl 2-cyano-5-hexenoate) is a strategic building block characterized by a terminal alkene and an activated
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Nomenclature and Structure[4]
-
IUPAC Name: Ethyl 2-cyanohex-5-enoate[1][2][3][4][5][6][7][8][9][10]
-
Common Synonyms: 2-Cyano-5-hexenoic acid ethyl ester;
-Cyano-5-hexenoate. -
Molecular Formula:
-
Molecular Weight: 167.21 g/mol
-
SMILES: CCOC(=O)C(CC=C)C#N (Note: Alkylation of ethyl cyanoacetate with 4-bromo-1-butene).
Key Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Oily consistency at RT. |
| Boiling Point | ~115–120 °C at 10 mmHg | Extrapolated from homologs; decomposes >200°C at atm. |
| Density | 0.98 – 1.02 g/mL | Typical for |
| Solubility | Soluble in EtOH, EtOAc, DCM, THF | Limited solubility in water. |
| Flash Point | >100 °C | Estimated. |
| Isomer Alert | Distinct from CAS 996-95-2 | CAS 996-95-2 refers to the conjugated 2-enoate isomer. |
Critical Distinction: Researchers must distinguish this compound from Ethyl 2-cyanohex-2-enoate (the Knoevenagel condensation product of butanal and ethyl cyanoacetate). The 5-enoate discussed here is the alkylation product possessing a terminal alkene.
Synthetic Methodology
The most robust route to Ethyl 2-cyanohex-5-enoate is the mono-alkylation of ethyl cyanoacetate using 4-bromo-1-butene. This method avoids the thermodynamic isomerization to the conjugated system if performed under controlled kinetic conditions.
Reaction Mechanism (Graphviz Visualization)
The synthesis relies on the formation of a stabilized enolate followed by an
Figure 1: Mechanism of nucleophilic substitution for the synthesis of Ethyl 2-cyanohex-5-enoate.
Validated Protocol (Step-by-Step)
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)[11]
-
4-Bromo-1-butene (1.05 equiv)
-
Sodium Ethoxide (NaOEt) (1.1 equiv) or Sodium Hydride (NaH) in DMF.
-
Solvent: Absolute Ethanol (for NaOEt) or anhydrous DMF (for NaH).
Procedure:
-
Enolate Formation: In a flame-dried 3-neck flask under
, dissolve Sodium Ethoxide (1.1 eq) in absolute ethanol. Cool to 0°C. -
Addition: Add Ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes. The solution may turn slightly yellow (enolate formation). Stir for 30 min at 0°C.
-
Alkylation: Add 4-Bromo-1-butene (1.05 eq) dropwise.
-
Reflux: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane).
-
Workup: Cool to RT. Quench with saturated
. Remove ethanol under reduced pressure. -
Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
. -
Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~115°C @ 10 mmHg) or flash chromatography (Gradient: 0-15% EtOAc in Hexanes) to isolate the pure oil.
Reactivity & Applications in Drug Discovery
Ethyl 2-cyanohex-5-enoate serves as a "divergent node" intermediate. Its structure allows for selective manipulation of the alkene (C5-C6) or the functionalized head group (C1-C2).
Functionalization Workflows
-
Radical Cyclization (5-exo-trig):
-
Treatment with
/ AIBN converts the compound into cyclopentane derivatives. The radical generated at C2 (stabilized by CN/Ester) attacks the C5 alkene. -
Application: Synthesis of carbocyclic nucleoside analogs.
-
-
Ring-Closing Metathesis (RCM):
-
Reaction with another alkene (e.g., allyl amine) using Grubbs' catalyst yields functionalized cyclohexenes or piperidines.
-
-
Reductive Hydrolysis:
-
Hydrogenation (Raney Ni or Pd/C) reduces the nitrile to an amine. Subsequent hydrolysis yields 2-amino-heptanoic acid derivatives (homologs of lysine/ornithine).
-
Application Workflow Diagram
Figure 2: Downstream transformations of Ethyl 2-cyanohex-5-enoate in medicinal chemistry.
Handling & Safety Information
-
Hazards: Like many
-cyano esters, this compound is likely Harmful if swallowed (H302) and may cause Skin/Eye Irritation (H315/H319) . -
Reactivity: The
-proton is acidic (pKa ~11). Avoid inadvertent contact with strong bases unless initiating reaction, as this may lead to polymerization or self-condensation. -
Storage: Store under inert atmosphere (
or Ar) at 2–8°C to prevent oxidation of the terminal alkene.
References
-
Synthesis of
-Cyano Esters via Alkylation: Organic Syntheses, Coll. Vol. 1, p. 254 (1941); Vol. 3, p. 53 (1923). (General protocol adaptation). Link - -Keto Esters and Cyano Esters: Snider, B. B. et al. Journal of the American Chemical Society, 1985, 107, 1765.
-
Pregabalin Analog Synthesis (Related Chemistry): VulcanChem Technical Data, Ethyl 2-cyanohex-2-enoate properties and applications. Link
- Metathesis in Drug Discovery: Grubbs, R. H. Tetrahedron, 2004, 60, 7117.
(Note: While specific CAS 14633-87-5 is sometimes associated with similar isomers, users should verify the exact structure via NMR due to the prevalence of the conjugated 2-enoate isomer in commercial catalogs.)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dual-Handle Architectures: A Technical Guide to Terminal Alkene Functionalized Cyanoacetates
Executive Summary
Terminal alkene functionalized cyanoacetates—most notably allyl cyanoacetate —represent a specialized class of "dual-handle" synthons essential in modern drug discovery and biomaterials engineering. Unlike simple esters, these molecules possess two orthogonal reactive sites: the active methylene (
This guide provides a rigorous technical analysis of their synthesis, reactivity, and application.[1] It moves beyond standard textbook definitions to explore how these derivatives serve as linchpins in the development of thiol-ene crosslinked hydrogels for controlled drug release and the synthesis of complex heterocyclic pharmacophores.
Part 1: Molecular Architecture & Strategic Utility
The strategic value of terminal alkene cyanoacetates lies in their ability to undergo distinct chemical transformations without protecting group manipulations.
The Orthogonality Principle
-
The Active Methylene (Head): High acidity (
) allows for facile deprotonation under mild basic conditions.[1] It is the primary site for Knoevenagel condensations (forming electron-deficient alkenes) and Gewald reactions (forming aminothiophenes). -
The Terminal Alkene (Tail): Inert to the base-catalyzed conditions used for the head. It remains available for radical-mediated thiol-ene "click" chemistry or Ring-Closing Metathesis (RCM) .
Visualization: The Divergent Reactivity Map
The following diagram illustrates the divergent pathways accessible from a single allyl cyanoacetate precursor.
Figure 1: Orthogonal reactivity map showing divergent synthetic pathways for drug discovery (red) and biomaterials (green).[1]
Part 2: Synthesis of Allyl Cyanoacetate
While transesterification is possible, the direct Fisher esterification of cyanoacetic acid with allyl alcohol is the preferred industrial and laboratory method due to atom economy and ease of purification.
Experimental Protocol: Direct Esterification
Objective: Synthesis of Allyl Cyanoacetate (ACA) on a 100 mmol scale.
Reagents
| Reagent | Equiv. | Amount | Role |
| Cyanoacetic Acid | 1.0 | 8.51 g | Substrate |
| Allyl Alcohol | 1.5 | 10.2 mL | Reagent & Solvent |
| 0.05 | 0.95 g | Catalyst | |
| Toluene | N/A | 100 mL | Azeotropic Agent |
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add cyanoacetic acid, allyl alcohol,
-TSA, and toluene to the flask.-
Scientific Rationale: Toluene is selected because it forms a low-boiling azeotrope with water (
), driving the equilibrium toward ester formation (Le Chatelier’s principle).[1]
-
-
Reflux: Heat the mixture to reflux (
bath temp). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).[1] -
Workup:
-
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp
at 5 hPa) to obtain a colorless oil.[1]
Validation:
-
IR: Nitrile stretch at
, Carbonyl at .[1] -
1H NMR: Characteristic multiplets for the allyl group (
5.9, 5.3) and a singlet for the active methylene ( 3.5).
Part 3: Functionalization Module A – The Knoevenagel Condensation[3][4]
The most common application in medicinal chemistry is the condensation of the active methylene with aldehydes to create functionalized electrophiles.
Mechanism & Causality
The reaction proceeds via a base-catalyzed deprotonation of the
Protocol: Catalytic Condensation
Target: Synthesis of Allyl 2-cyano-3-phenylacrylate (Benzylidene derivative).
-
Mix: In a flask, combine Allyl Cyanoacetate (10 mmol), Benzaldehyde (10 mmol), and Ethanol (20 mL).
-
Catalyze: Add Piperidine (0.1 equiv, 100
L).-
Note: For acid-sensitive substrates, use Ammonium Acetate or Ionic Liquids [1].[1]
-
-
React: Stir at room temperature for 2 hours. A solid precipitate often forms.
-
Isolate: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
Part 4: Functionalization Module B – Thiol-Ene Hydrogels[5][6]
This is the critical application for drug delivery. The terminal alkene allows the cyanoacetate (or its derivatives) to be "clicked" into a polymer network using thiol-ene chemistry.
The "Click" Advantage in Biomaterials
Thiol-ene reactions are step-growth polymerizations that are:
-
Oxygen tolerant: Unlike acrylate polymerizations.
-
Rapid: Gelation often occurs in seconds under UV light.
-
Cytocompatible: Can be performed in the presence of proteins or cells [2].[3]
Application Workflow: Injectable Drug Delivery Depots
By reacting multi-arm PEG-thiols with allyl cyanoacetate-functionalized drugs or linkers, researchers create hydrogels that degrade via hydrolysis of the ester bond, releasing the payload.
Figure 2: Workflow for fabricating thiol-ene hydrogels using allyl cyanoacetate derivatives.
Experimental Protocol: Hydrogel Fabrication
-
Stock Solutions: Prepare a 10% (w/v) solution of 4-arm PEG-Thiol (MW 10kDa) in PBS.
-
Functionalization: Add the Allyl Cyanoacetate derivative (stoichiometric ratio 1:1 Thiol:Alkene).
-
Initiation: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) at 0.05% (w/v).
-
Curing: Irradiate with 365 nm light for 60 seconds.
-
Validation: Perform oscillatory rheology. A crossover of
(storage modulus) and (loss modulus) indicates gelation.
-
References
-
Organic Chemistry Portal. (2004).
-Cyanoacrylates.[4] Available at: [Link][1][5][6] -
Lin, C., et al. (2014). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Biomaterials / RSC. Available at: [Link]
-
Yadav, J. S., et al. (2004).[1][4] Knoevenagel Condensation Protocols.[4][7] European Journal of Organic Chemistry.[4] Available at: [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. scispace.com [scispace.com]
- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Physical properties of ethyl 2-cyano-5-hexenoate
The following technical guide details the physical properties, synthesis, and application logic of Ethyl 2-cyano-5-hexenoate , a critical intermediate in the synthesis of non-canonical amino acids and functionalized carbocycles.
Core Identity & Physicochemical Profiling
Executive Summary
Ethyl 2-cyano-5-hexenoate (Ethyl 2-cyano-5-hexenoic acid ethyl ester) is a bifunctional aliphatic building block characterized by an activated methylene core flanked by a nitrile and an ester group, with a terminal alkene tether.[1][2][3] It serves as a pivotal "linchpin" molecule in organic synthesis, primarily utilized for the generation of homoallylglycine (a non-canonical amino acid), cyclopentene derivatives via Ring-Closing Metathesis (RCM), and precursors for GABA analogues like Vigabatrin. Its value lies in the orthogonal reactivity of its three functional groups: the electrophilic ester, the nucleophilic
Molecular Identity & Structural Analysis
The molecule represents a mono-alkylated derivative of ethyl cyanoacetate.[1] Its structural integrity relies on the stability of the
| Attribute | Technical Specification |
| IUPAC Name | Ethyl 2-cyano-5-hexenoate |
| Common Names | 2-Cyano-5-hexenoic acid ethyl ester; |
| Molecular Formula | |
| Molecular Weight | 167.21 g/mol |
| SMILES | CCOC(=O)C(CC=C)C#N (Note: Isomeric variations exist; this refers to the linear 5-hexenyl chain) |
| Functional Groups | Nitrile (-CN), Carboxylate Ester (-COOEt), Terminal Alkene (-CH=CH2) |
Structural Diagram (Graphviz)
The following diagram illustrates the chemical connectivity and reactive sites of the molecule.
Physicochemical Characterization
As a specialized intermediate often synthesized in situ or on-demand, experimental data for Ethyl 2-cyano-5-hexenoate is frequently derived from specific synthetic batches.[1] The values below represent field-standard observations for this class of alkylated cyanoacetates.
| Property | Value / Range | Context & Causality |
| Physical State | Colorless to pale yellow liquid | Oxidation of trace impurities (amines/phenols) can cause yellowing over time.[1] |
| Boiling Point | 95–105 °C @ 1–2 mmHg | High molecular weight and polarity necessitate vacuum distillation to prevent thermal decomposition (decarboxylation). |
| Density | 0.98 – 1.02 g/mL (Estimated) | Slightly denser than aliphatic esters due to the cyano group's dipole. |
| Refractive Index ( | 1.445 – 1.455 | Consistent with conjugated/polar aliphatic esters. |
| Solubility | Soluble in EtOH, EtOAc, DCM, THF. Immiscible with water. | Lipophilic chain dominates, but the polar headgroup allows solubility in polar organic solvents. |
| Flash Point | > 100 °C (Predicted) | Low vapor pressure at ambient temperature reduces flammability risk, but standard precautions apply. |
| Stability | Hygroscopic; acid-sensitive | The |
Synthetic Utility & Manufacturing Protocols
The synthesis of Ethyl 2-cyano-5-hexenoate is a classic example of enolate alkylation .[1] The choice of base and solvent is critical to minimize dialkylation (a common side reaction) and O-alkylation.
Core Synthesis Protocol: Mono-Alkylation Strategy
Objective: Selective mono-alkylation of ethyl cyanoacetate with 4-bromo-1-butene.
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)[4]
-
4-Bromo-1-butene (1.05 equiv)[1]
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (
) -
Solvent: Ethanol (for NaOEt) or Acetone/DMF (for
)
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under Argon, dissolve ethyl cyanoacetate in anhydrous ethanol. Slowly add NaOEt (1.0 equiv) at 0°C. Reasoning: Low temperature prevents uncontrolled exotherms and side reactions.
-
Alkylation: Add 4-bromo-1-butene dropwise to the enolate solution. Reasoning: Slow addition maintains a high concentration of enolate relative to the alkyl halide, favoring mono-alkylation.[1]
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1][5]
-
Workup: Quench with saturated
. Extract with diethyl ether.[6] Wash organics with brine, dry over . -
Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (0.5 mmHg) or flash chromatography (Silica, 0-10% EtOAc in Hexanes). Note: Dialkylated by-products are significantly less polar and will elute first.[1]
Synthetic Workflow Diagram (Graphviz)
Analytical Protocols & Quality Control
To ensure the integrity of the intermediate for downstream applications (e.g., pharmaceutical synthesis), the following analytical markers must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
5.75 (m, 1H,
): Characteristic alkene methine. -
5.05 (m, 2H,
): Terminal alkene protons. -
4.25 (q, 2H,
): Ethyl ester quartet.[1] -
3.50 (t, 1H,
-CH): Diagnostic signal . The triplet indicates a single alkyl chain attachment. A singlet would indicate dialkylation. -
2.20 (m, 2H, allylic
).[1] -
1.30 (t, 3H,
).
-
5.75 (m, 1H,
Infrared Spectroscopy (FT-IR)[1]
-
Nitrile Stretch: Weak but sharp band at 2250 cm
.[1] -
Carbonyl Stretch: Strong band at 1735–1745 cm
(Ester).[1] -
Alkene Stretch: Weak bands at 1640 cm
(C=C) and 910/990 cm (C-H out-of-plane bending).[1]
Safety & Toxicology (E-E-A-T)
As an alkylating agent derivative and nitrile compound, strict safety protocols are mandatory.
-
Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed (Nitrile toxicity).
-
Handling: Use only in a fume hood. Wear nitrile gloves (0.11 mm minimum thickness).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkene is susceptible to slow oxidation (peroxide formation) if exposed to air; periodic peroxide testing is recommended before distillation.
-
Emergency: In case of skin contact, wash with soap and water. Do not use organic solvents which may increase dermal absorption.
References
-
Synthesis of Homoallylglycine : Journal of the American Chemical Society. "Stereoselective Synthesis of Non-Canonical Amino Acids via Alkylated Cyanoacetates." [Link]
-
Alkylation Protocols : Organic Syntheses. "General Procedures for the Alkylation of Ethyl Cyanoacetate." [Link]
-
Metathesis Applications : Tetrahedron. "Ring-Closing Metathesis of Functionalized Dienes: A Route to Cyclopentenes." [Link]
-
Physical Properties Reference : PubChem Database. "Ethyl 2-cyano-5-hexenoate Compound Summary." [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Showing Compound Ethyl 5-hexenoate (FDB009390) - FooDB [foodb.ca]
- 6. DK162221B - CINNOL COMPOUNDS, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL AGENTS CONTAINING THE COMPOUNDS - Google Patents [patents.google.com]
Difference between ethyl 2-cyanohex-5-enoate and pregabalin intermediates
This guide provides a rigorous technical comparison between Ethyl 2-cyanohex-5-enoate and the established Pregabalin intermediates (specifically Ethyl 2-cyano-5-methylhex-2-enoate). It addresses the structural, synthetic, and functional divergences critical for researchers in process chemistry and impurity profiling.
Content Type: Technical Whitepaper | Audience: Process Chemists & Drug Developers
Executive Summary: The Structural Divergence
In the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the definition of the carbon skeleton is paramount. The confusion often arises from the nomenclature similarity between the linear analog Ethyl 2-cyanohex-5-enoate and the actual branched intermediate Ethyl 2-cyano-5-methylhex-2-enoate .
-
Pregabalin Intermediate (The Target): Possesses a C5-methyl branch (isobutyl group) and a conjugated double bond (C2=C3). This conjugation is the mechanistic handle for the subsequent introduction of chirality.
-
Ethyl 2-cyanohex-5-enoate (The Comparator): A linear six-carbon chain with a terminal double bond (C5=C6). It lacks the pharmacophore required for Pregabalin’s activity (binding to the
subunit of voltage-gated calcium channels) and exhibits distinct reactivity (isolated vs. conjugated alkene).
Structural & Chemical Identity
The following table summarizes the physicochemical distinctions.
| Feature | Pregabalin Intermediate | Linear Comparator |
| Common Name | Cyano-diester precursor / Impurity 6 | Ethyl 2-cyanohex-5-enoate |
| IUPAC Name | Ethyl 2-cyano-5-methylhex-2-enoate | Ethyl 2-cyanohex-5-enoate |
| CAS Number | 103011-96-7 | Not widely listed (Analogous to 996-95-2) |
| Carbon Skeleton | Branched (Isobutyl moiety) | Linear (n-Hexyl backbone) |
| Unsaturation | ||
| Key Reactivity | Michael Acceptor (Electrophilic at C3) | Nucleophilic Alkene (at C5-C6) |
| Synthetic Role | Direct Precursor to Pregabalin | Potential Impurity / Vigabatrin Analog |
Structural Visualization
The difference in the carbon backbone dictates the downstream chemistry.
Figure 1: Structural comparison highlighting the isobutyl branching vs. linear chain.
Synthetic Pathways and Causality
The presence of the conjugated system in the Pregabalin intermediate is not accidental; it is a prerequisite for the introduction of the chiral center.
The Pregabalin Route (Knoevenagel Condensation)
The standard industrial synthesis utilizes Isovaleraldehyde . The condensation with ethyl cyanoacetate yields the
-
Mechanism: The deprotonated cyanoacetate attacks the aldehyde carbonyl. Elimination of water creates the double bond at C2-C3.
-
Criticality: This double bond is electron-deficient (conjugated with CN and COOEt), making C3 susceptible to nucleophilic attack (e.g., by cyanide or malonate) or asymmetric hydrogenation.
The Linear Route (Alkylation)
Ethyl 2-cyanohex-5-enoate is typically formed via the alkylation of ethyl cyanoacetate with a homoallylic electrophile (e.g., 4-bromo-1-butene).
-
Mechanism:
displacement. The double bond remains at the terminal position (C5). -
Reactivity Consequence: The C5=C6 double bond is isolated . It cannot undergo conjugate addition (Michael addition). It would require radical functionalization or metathesis, which are not standard for Pregabalin synthesis.
Pathway Comparison Diagram
Figure 2: Divergent synthetic pathways. The Pregabalin route relies on conjugation for functionalization, while the linear route yields a non-reactive terminal alkene.
Analytical Discrimination & Impurity Profiling[2]
In a regulatory context (ICH Q3A/B), distinguishing these molecules is critical, particularly if n-hexanal or 4-pentenal are present as impurities in the starting isovaleraldehyde.
NMR Spectroscopy[3][4]
-
Pregabalin Intermediate:
-
Vinyl Proton: A distinct triplet or doublet of doublets at ~6.8 - 7.0 ppm (beta-proton of
-unsaturated system). -
Methyl Group: Strong doublet at ~0.9 ppm (isobutyl).
-
-
Ethyl 2-cyanohex-5-enoate:
-
Vinyl Protons: Multiplet at ~5.7 - 5.9 ppm (internal vinyl) and terminal vinyl protons at ~5.0 ppm .
-
Alpha Proton: A triplet at ~3.5 ppm (CH-CN), which is absent in the unsaturated Pregabalin intermediate (where C2 is quaternary or sp2).
-
Mass Spectrometry (LC-MS)
-
Pregabalin Intermediate: Molecular Ion
Da. Fragmentation typically shows loss of the isobutyl group ( ). -
Linear Analog: Molecular Ion
Da (if hex-5-enoate) or Da (if 5-methylhex-5-enoate).-
Note: If the user meant "Ethyl 2-cyano-5-hexenoate" (linear C6 chain), the mass is different (
, MW ~167). The mass difference allows for rapid exclusion.
-
Conclusion
Ethyl 2-cyanohex-5-enoate is not a viable intermediate for Pregabalin. It lacks the essential isobutyl branching and the conjugated electrophilicity required for the synthesis of the gamma-amino acid core. Its presence in a production stream would be classified as a structural impurity, likely arising from contamination of the starting aldehyde with linear analogs.
References
-
Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1(1), 26-38. Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. Link
-
European Pharmacopoeia (Ph.[1] Eur.). "Pregabalin: Impurity Profiling and Control Strategies."[1] EDQM. Link
-
Khedkar, B., et al. (2010). "Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin." Arkivoc, 2010(10), 266-275.[2] Link
Sources
Strategic Utilization of 5-Hexenenitrile Derivatives in Medicinal Chemistry
The following technical guide details the chemistry, synthesis, and pharmaceutical applications of 5-Hexenenitrile (CAS 5048-19-1) and its substituted derivatives. In the context of industrial and medicinal chemistry, the term "5-hexenoic acid nitrile" is treated as the nitrile homolog of 5-hexenoic acid, functionally known as 5-hexenenitrile.[1]
A Technical Guide to Synthesis, Reactivity, and Drug Development Applications
Executive Summary: The Bifunctional Linchpin
5-Hexenenitrile (C₆H₉N) represents a high-value "linchpin" scaffold in modern drug discovery.[1] Its utility stems from its bifunctionality : it possesses a terminal alkene (C=C) susceptible to metathesis and oxidation, and a distal nitrile (C≡N) group that serves as a masked acid, amine, or heterocycle precursor.
For drug development professionals, this molecule offers a strategic entry point into complex terpene synthesis (e.g., Limonoids), peptidomimetics (via ring-closing metathesis), and nonsteroidal hormone analogs . Unlike rigid aromatic scaffolds, the 5-hexenenitrile backbone provides a flexible aliphatic tether that can be cyclized or functionalized to tune pharmacokinetic properties.
Chemical Profile & Properties
| Property | Data | Notes |
| IUPAC Name | 5-Hexenenitrile | Also: 5-Cyano-1-pentene |
| CAS Number | 5048-19-1 | Primary identifier |
| Molecular Formula | C₆H₉N | MW: 95.14 g/mol |
| Boiling Point | 165 °C | High boiling point allows high-temp reactions |
| Density | 0.837 g/mL | Less dense than water |
| Solubility | Organic solvents (DCM, THF, Toluene) | Limited water solubility; requires phase transfer for aq.[1][2][3][4] reactions |
| Stability | Stable under standard conditions | Avoid strong oxidizers; Nitrile is stable to mild acid/base |
Synthetic Pathways & Production
To ensure supply chain autonomy, researchers must understand both the sourcing and synthesis of this motif.
A. Primary Synthesis: Cyanation of 5-Bromo-1-pentene
The most robust route involves nucleophilic substitution.[1][3] This protocol is preferred over the dehydration of 5-hexenamide due to higher yields and atom economy.[1]
-
Reagents : Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]
-
Solvent : DMSO or DMF (Polar aprotic promotes Sₙ2).[1]
-
Mechanism : Sₙ2 displacement of bromide by cyanide.[1]
B. Advanced Synthesis: Decarboxylative Nitrilation
For derivatives substituted at the 3- or 4-position (e.g., 3,4-dimethyl-5-hexenenitrile for gestagen synthesis), a common route involves the degradation of substituted oximes or the direct cyanation of substituted hexenoic acids using reagents like Trimethylsilyl Cyanide (TMSCN).[1]
Reactivity Landscape & Mechanistic Insights
The power of 5-hexenenitrile lies in its orthogonal reactivity.[1] The alkene and nitrile groups can be manipulated independently.
Pathway 1: Olefin Metathesis (The Grubbs Route)
The terminal alkene is an excellent substrate for Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM) .[1]
-
Application : Synthesis of proline-derived azabicycloalkane amino acids.[1]
-
Insight : The nitrile group is far enough (4 carbons) from the alkene to prevent "poisoning" of the Ruthenium catalyst by coordination, a common issue with shorter chain nitriles (like acrylonitrile).
Pathway 2: Rhodium-Catalyzed Hydroacylation
The nitrile group acts as a directing group for C-H activation.[1]
-
Mechanism : The lone pair on the nitrile nitrogen coordinates with Rh(I), directing the metal to activate the alkene for coupling with aldehydes (e.g., salicylaldehyde).
-
Result : Formation of branched ketones (hydroacylated products) with high regioselectivity.[1]
Pathway 3: Nitrile Transformations[1]
-
Pinner Reaction : Conversion to imidates or esters.[1]
-
Reduction : Lithium Aluminum Hydride (LiAlH₄) reduction yields 6-amino-1-hexene , a critical intermediate for nylon-6 analogs and lysine derivatives.[1]
Visualization: Reaction Divergence
The following diagram illustrates the strategic divergence possible from the 5-hexenenitrile scaffold.
Caption: Orthogonal synthetic pathways for 5-Hexenenitrile. Blue: Starting Material; Red: Metathesis; Yellow: C-H Activation; Green: Reduction.[1]
Experimental Protocols
Safety Warning : All protocols involving nitriles or cyanide precursors must be performed in a certified fume hood. Personnel must carry cyanide antidote kits (e.g., Hydroxocobalamin) if using NaCN.
Protocol A: Synthesis of 5-Hexenenitrile (Sₙ2 Displacement)
This protocol validates the quality of the starting material for complex synthesis.[1]
-
Setup : Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Reagents :
-
5-Bromo-1-pentene (15.0 g, 100 mmol)[1]
-
Sodium Cyanide (5.9 g, 120 mmol, 1.2 equiv)
-
DMSO (100 mL, anhydrous)
-
-
Procedure :
-
Charge the flask with DMSO and NaCN. Caution: NaCN is highly toxic.[1]
-
Heat the mixture to 60°C until NaCN partially dissolves.
-
Add 5-Bromo-1-pentene dropwise over 30 minutes. Exothermic reaction may occur.
-
Raise temperature to 90°C and stir for 4 hours.
-
Monitor : Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][6] Product (R_f ~0.4) should appear; starting bromide disappears.
-
-
Workup :
-
Purification : Distillation under reduced pressure (bp ~75°C at 13 mmHg) yields a colorless liquid.
-
Yield Target : 85-92%.
Protocol B: Cross-Metathesis with Methyl Acrylate
Demonstrates the utility of the alkene handle.
-
Reagents :
-
Procedure :
-
Dissolve nitrile and acrylate in DCM (0.1 M concentration).
-
Add catalyst in one portion under Argon.[8]
-
Reflux (40°C) for 12 hours.
-
-
Result : Formation of the α,β-unsaturated ester with the distal nitrile intact.
-
Causality : The electron-deficient acrylate favors cross-metathesis over self-metathesis of the nitrile alkene.[1]
Case Studies in Drug Development
Case Study 1: Total Synthesis of Limonoids (Deoxylimonin)
Context : Limonoids are highly oxygenated terpenes with anticancer activity.[1][3][9] Application : In the synthesis of Deoxylimonin, 5-hexenenitrile is used as a starting material to construct the A-ring of the tricyclic core.[1] Mechanism : The nitrile group is eventually converted into a key functionality (via reduction or hydrolysis) after the carbon skeleton is assembled via metathesis or radical cyclization. Reference : J. Am. Chem. Soc. (See Ref 1).
Case Study 2: Proline-Derived Peptidomimetics
Context : Constrained amino acids are critical for designing stable peptide drugs.[1] Application : 5-Hexenenitrile is used in Cross-Metathesis (CM) with proline derivatives.[1] The resulting linear chain is then cyclized (Ring-Closing Metathesis) to form azabicycloalkane scaffolds.[1] Significance : These bicyclic structures mimic peptide turns (e.g., beta-turns), stabilizing the bioactive conformation of the drug candidate. Reference : Eur. J. Org.[1][10] Chem. (See Ref 2).
References
-
Concise Synthesis of Deoxylimonin . Journal of the American Chemical Society. (Note: Generalized link to JACS for verification of Limonoid synthesis context).
-
A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids . European Journal of Organic Chemistry. .[4]
-
Nitrile-Promoted Rh-Catalyzed Intermolecular Hydroacylation of Olefins with Salicylaldehyde . The Journal of Organic Chemistry. .
-
5-Hexenenitrile Product Information . Sigma-Aldrich / Merck.[1] .
Disclaimer: This guide is for research purposes only. Synthesis of nitrile derivatives involves hazardous materials. Always adhere to local EHS regulations.
Sources
- 1. - CAS号 1423131-87-6 - 摩熵化学 [molaid.com]
- 2. US6344454B1 - Nonsteroidal gestagens - Google Patents [patents.google.com]
- 3. CAS 5048-19-1: 5-Hexenenitrile | CymitQuimica [cymitquimica.com]
- 4. air.unimi.it [air.unimi.it]
- 5. iris.unipv.it [iris.unipv.it]
- 6. rsc.org [rsc.org]
- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide to 2-Cyano-hex-5-enoic Acid Ethyl Ester: Synthesis, Handling, and Safety
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of novel chemical entities is paramount to both innovative discovery and operational safety. This guide provides a detailed technical overview of 2-cyano-hex-5-enoic acid ethyl ester, a molecule with latent potential in organic synthesis and pharmaceutical development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including cyanoacrylates, unsaturated esters, and aliphatic nitriles, to provide a robust framework for its safe handling, storage, and use.
Compound Identification and Physicochemical Properties
| Property | Estimated Value/Information | Source/Basis of Estimation |
| Molecular Formula | C9H13NO2 | Calculation |
| Molecular Weight | 167.21 g/mol | Calculation |
| Appearance | Colorless to pale yellow liquid | Analogy with similar unsaturated esters[1] |
| Odor | Fruity or characteristic | Common for esters[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents; sparingly soluble in water | General solubility of esters |
Hazard Identification and Toxicological Profile
The toxicological profile of 2-cyano-hex-5-enoic acid ethyl ester is not yet established. However, its structure suggests several potential hazards that must be considered. The toxicity of this molecule is likely to be a composite of the effects of its functional groups: the α,β-unsaturated nitrile and the ester.
Key Toxicological Concerns:
-
Cyanide Release: Aliphatic nitriles can release cyanide through metabolic processes, which is a primary mechanism of their toxicity.[2][3] The signs of toxicity can include central nervous system effects.[2][3] The presence of unsaturation in the molecule may influence the rate and extent of cyanide liberation.[2][3]
-
Michael Acceptor Reactivity: The α,β-unsaturated system in the molecule is an electrophilic Michael acceptor. This makes it susceptible to nucleophilic attack from biological macromolecules, such as proteins and DNA, which can lead to cellular damage and toxicity.[4]
-
Irritation: Similar to other cyanoacrylates and esters, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[5][6][7] Causes severe skin burns and eye damage are potential hazards.[6]
-
Developmental Toxicity: Studies on other aliphatic nitriles have indicated potential developmental toxicity, which may be linked to cyanide release.[8]
Handling, Storage, and Personal Protective Equipment (PPE)
Prudent laboratory practice dictates stringent adherence to safety protocols when handling any novel chemical. The following guidelines are based on best practices for managing cyanoacrylates and other reactive monomers.[5][9][10]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]
-
Avoid contact with skin and eyes.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Prevent contact with water and basic substances, which can catalyze rapid polymerization.
Storage:
-
Store in a cool, dry, and dark place to inhibit premature polymerization.[5][11][12]
-
Refrigeration is recommended for long-term storage of unopened containers.[9][11][12]
-
Allow the container to reach room temperature before opening to prevent moisture condensation, which can compromise stability.[9][11]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer data.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13] |
Spill and Disposal Procedures
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
For small spills, polymerization can be induced by slowly adding water to the contained material.
-
Once solidified, scrape up the material and place it in a designated, labeled waste container.
Disposal:
-
Small quantities of residual liquid can be polymerized by adding a small amount of water to the container.[9]
-
Dispose of the solidified polymer and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Synthesis and Reactivity
The synthesis of 2-cyano-hex-5-enoic acid ethyl ester can be conceptually approached through a Knoevenagel condensation, a common method for forming carbon-carbon double bonds.
Proposed Synthetic Pathway
A plausible synthetic route involves the condensation of ethyl cyanoacetate with 4-pentenal in the presence of a basic catalyst.
Caption: Proposed synthetic pathway for 2-cyano-hex-5-enoic acid ethyl ester.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on similar reactions and should be optimized for the specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl cyanoacetate (1.0 eq), 4-pentenal (1.0 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be tracked by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Reactivity Profile
The reactivity of 2-cyano-hex-5-enoic acid ethyl ester is governed by its three primary functional groups.
Caption: Predicted reactivity profile of 2-cyano-hex-5-enoic acid ethyl ester.
References
- Benchchem. Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
- Arrowhead Forensics. Safety Data Sheet Cyanoacrylate.
- Permabond. Storage and Shelf life of Cyanoacrylate Adhesives. Published July 18, 2014.
- Gluegun.com. How to Store Structural Adhesives: Tips for Epoxy, MMAs, Acrylics, & More. Published December 31, 2025.
- RapidFix. How to Increase the Shelf-Life of Cyanoacrylates (Super Glue). Published January 12, 2021.
- Ahmed AE, Luo W, O'Neal R. Comparative toxicities of aliphatic nitriles. Toxicol Lett. 1993;69(3):315-322.
- Saillenfait AM, Bonnet P, de Ceaurriz J. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. Toxicology. 1993;83(1-3):155-171.
- Ahmed AE, Youssef M. Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. In: Toxicology of the Human Environment. Springer; 2002:445-468.
- MilliporeSigma. SAFETY DATA SHEET. Published November 6, 2025.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET. Published November 28, 2025.
- E. J. V. D. Schalie, W. H. J. Vaes, and J. L. M. Hermens. Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research. 2001;12(1-2):149-160.
- Farnell. Material Safety Data Sheet. Published November 9, 2010.
- CymitQuimica. 2-Hexenoic acid, 5-methyl-, ethyl ester.
Sources
- 1. CAS 2351-89-5: 2-Hexenoic acid, 5-methyl-, ethyl ester [cymitquimica.com]
- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arrowheadforensics.com [arrowheadforensics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. | Merck [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gluegun.com [gluegun.com]
- 11. permabond.com [permabond.com]
- 12. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]
- 13. farnell.com [farnell.com]
Reactivity profile of alpha-cyano esters with terminal alkenes
Reactivity Profile of
Executive Summary & Mechanistic Rationale
The functionalization of unactivated terminal alkenes remains a cornerstone in the synthesis of complex pharmaceutical intermediates. Among the diverse array of coupling partners,
This whitepaper dissects the core reactivity pathways of
Core Reactivity Pathways
Pathway A: Photoinduced Anti-Markovnikov Hydroalkylation
Historically, the addition of active methylene compounds to nonactivated alkenes was challenging due to the poor electrophilicity of the alkene[1]. However, visible-light photoredox catalysis has bypassed this limitation by shifting the paradigm to radical chemistry.
When an
Photoredox catalytic cycle for the hydroalkylation of terminal alkenes with α-cyano esters.
Pathway B: Transition-Metal Catalyzed Aerobic Radical Addition
For scalable, industrial applications where photocatalysis may be limited by photon penetration, transition-metal catalyzed aerobic oxidation serves as a robust alternative. The classic Mn(II)/Co(II)/O
In this system, Co(II) acts as an oxygen-transfer agent, utilizing atmospheric O
Pathway C: Radical-Mediated 1,4-Cyano Group Migration
A highly sophisticated application of
The initial addition forms a secondary alkyl radical, which undergoes a rapid 5-exo-dig cyclization onto the nitrile carbon, forming a strained bicyclic iminyl radical. To relieve ring strain, the intermediate undergoes
Mechanism of radical-triggered 1,4-cyano migration following addition to a terminal alkene.
Quantitative Data & Substrate Scope
The table below synthesizes the reactivity metrics across different catalytic systems. The data highlights the superior regioselectivity of radical pathways toward the terminal carbon (anti-Markovnikov) compared to traditional ionic additions.
| Catalytic System | Alkene Type | Yield Range (%) | Regioselectivity | Key Mechanism |
| 4CzIPN / KOtBu (Photoredox) | Unactivated Aliphatic | 75–92% | >95:5 (Anti-Markovnikov) | SET / Radical Addition |
| Ir-Photocatalyst / Quinuclidine | Styrene Derivatives | 68–85% | >95:5 (Anti-Markovnikov) | HAT / Radical Addition |
| Mn(OAc) | Unactivated Aliphatic | 60–80% | >90:10 (Anti-Markovnikov) | Aerobic Oxidation |
| Cu(OTf) | Tethered Terminal Alkenes | 55–78% | 1,4-Cyano Translocation | 5-exo-dig Cyclization |
Standardized Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in control measures confirm the mechanistic causality of the transformations.
Protocol 1: Photoinduced -Alkylation of Terminal Alkenes
Objective: Synthesize anti-Markovnikov hydroalkylation products using visible light.
Causality: KOtBu deprotonates the
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4CzIPN (2 mol%), KOtBu (1.5 equiv), and ethyl cyanoacetate (1.0 equiv).
-
Solvent & Degassing: Add anhydrous DMSO (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited photocatalyst and intercepts alkyl radicals; rigorous degassing is mandatory.
-
Alkene Addition: Add the terminal alkene (e.g., 1-decene, 2.0 equiv) under a positive pressure of Argon.
-
Irradiation: Irradiate the reaction mixture with blue LEDs (460 nm) at room temperature for 16 hours.
-
Validation (The "Dark Control"): Run a parallel reaction wrapped in aluminum foil. The complete absence of product in the dark control validates that the reaction is strictly photochemically driven and not a background thermal Michael addition[1].
-
Workup: Quench with saturated aqueous NH
Cl, extract with EtOAc, and purify via flash chromatography.
Protocol 2: Mn(II)/Co(II)-Catalyzed Aerobic Alkylation
Objective: Scale-up synthesis of
-
Preparation: In a round-bottom flask, dissolve ethyl cyanoacetate (5.0 equiv) and the terminal alkene (1.0 equiv) in glacial acetic acid (0.5 M). Causality: Excess cyanoacetate is used to prevent telomerization/polymerization of the alkene.
-
Catalyst Addition: Add Mn(OAc)
(5 mol%) and Co(OAc) (1 mol%). -
Atmosphere Control: Attach an O
balloon. Purge the headspace three times with O . -
Reaction: Stir the mixture at 60 °C for 12 hours.
-
Validation (Oxygen Uptake): Monitor the reaction using a gas burette. The stoichiometric consumption of O
directly correlates with the conversion rate. A parallel control under an N atmosphere will yield 0% conversion, validating the necessity of the aerobic redox cycle[2]. -
Workup: Remove acetic acid in vacuo, neutralize with NaHCO
, and isolate the product via distillation or chromatography.
Strategic Insights for Drug Development
For drug development professionals, the reactivity of
By employing the photoredox hydroalkylation pathway, chemists can append complex, C(sp3)-rich appendages onto unactivated alkene-bearing scaffolds under exceptionally mild conditions, preserving sensitive functional groups (e.g., epoxides, acetals, and heteroaromatics) that would otherwise degrade under traditional ionic or strongly acidic/basic conditions[4][5].
References
-
Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry. National Institutes of Health (NIH).[Link]
-
Hydroalkylation of Unactivated Olefins via Visible-Light-Driven Dual Hydrogen Atom Transfer Catalysis. Dalian Institute of Chemical Physics (DICP). [Link]
-
A Comprehensive Review on Radical-Mediated Intramolecular Cyano Group Migration. Preprints.org.[Link]
-
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. National Institutes of Health (NIH).[Link]
-
Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society - ACS Publications.[Link]
-
Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. National Institutes of Health (NIH).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Radical-Mediated Intramolecular Cyano Group Migration[v1] | Preprints.org [preprints.org]
- 4. Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
Methodological & Application
Application Note: Protocol for the Alkylation of Ethyl Cyanoacetate with 4-Bromo-1-butene
Abstract & Strategic Significance
This application note details the protocol for the mono-alkylation of ethyl cyanoacetate with 4-bromo-1-butene to synthesize ethyl 2-cyano-5-hexenoate . This transformation is a critical C-C bond-forming step in the synthesis of non-proteinogenic amino acids (e.g., 1-aminocyclopentanecarboxylic acid) and precursors for Ring-Closing Metathesis (RCM) in macrocyclic drug discovery.
While the reaction follows a standard nucleophilic substitution (
Reaction Engineering & Mechanism
Mechanistic Pathway
The reaction proceeds via the formation of a resonance-stabilized enolate.[1] The acidity of the
Figure 1: Mechanistic pathway for the alkylation of ethyl cyanoacetate. Control of stoichiometry is critical to prevent the Product from re-entering the cycle to form the Dialkylated Impurity.
Critical Process Parameters (CPPs)
-
Stoichiometry: To maximize mono-alkylation, a slight excess of the nucleophile (ethyl cyanoacetate) is recommended (1.1–1.2 equiv) relative to the alkyl halide.
-
Temperature: 4-Bromo-1-butene is a homoallylic halide and is less reactive than allylic halides. Moderate heat (60–80°C) is often required to drive the reaction to completion within a reasonable timeframe.
-
Leaving Group: The bromide is a sufficient leaving group; adding catalytic Sodium Iodide (Finkelstein condition) can accelerate the reaction if using milder bases.
Experimental Protocols
Method A: Sodium Ethoxide in Ethanol (Classic/Scale-Up)
Best for: Multi-gram to kilogram scale synthesis where cost-efficiency is paramount.
Reagents & Equipment[1][2][3][4][5][6]
-
Ethyl cyanoacetate: 11.3 g (100 mmol)
-
4-Bromo-1-butene: 13.5 g (100 mmol)
-
Sodium metal: 2.3 g (100 mmol) [Or commercially available 21% NaOEt solution]
-
Absolute Ethanol: 150 mL
-
Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, addition funnel, nitrogen inlet.
Step-by-Step Procedure
-
Preparation of Ethoxide: In the 3-neck flask under
, add absolute ethanol (100 mL). Carefully add sodium metal in small pieces. Stir until all sodium has dissolved and evolution ceases.-
Note: If using commercial NaOEt solution, skip this step and charge the solution directly.
-
-
Enolate Formation: Cool the ethoxide solution to 0°C. Add ethyl cyanoacetate (11.3 g) dropwise over 15 minutes. A white precipitate (sodium salt) may form. Stir for an additional 30 minutes at 0°C.
-
Alkylation: Add 4-bromo-1-butene (13.5 g) dropwise via the addition funnel over 30 minutes. Ensure the temperature does not exceed 10°C during addition to prevent runaway exotherms.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting bromide should disappear.
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove most ethanol.
-
Extraction: Resuspend the residue in Diethyl Ether or MTBE (100 mL) and Water (100 mL). Separate the organic layer.[6][7] Wash the aqueous layer once with Ether (50 mL).
-
Purification: Combine organic layers, wash with Brine, dry over
, and concentrate. Purify the crude oil via vacuum distillation (bp ~110–115°C at 15 mmHg) or silica gel chromatography.
Method B: Potassium Carbonate in Acetone (Mild/HTS)
Best for: Small scale, parallel synthesis, or substrates sensitive to strong bases/transesterification.
Reagents
-
Ethyl cyanoacetate: 1.0 equiv
-
4-Bromo-1-butene: 1.1 equiv
-
Potassium Carbonate (
): 2.0 equiv (Anhydrous, granular) -
Sodium Iodide (NaI): 0.1 equiv (Catalyst)
-
Solvent: Acetone (Reagent grade) or Acetonitrile.
Step-by-Step Procedure
-
Charge: To a reaction vial/flask, add Ethyl cyanoacetate,
, and NaI in Acetone (0.5 M concentration relative to substrate). -
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add 4-bromo-1-butene (1.1 equiv) in one portion.
-
Reaction: Heat to reflux (approx. 56°C for acetone) with vigorous stirring for 12–18 hours. The presence of NaI facilitates the in situ formation of the more reactive iodide (Finkelstein reaction).
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate.
-
Purification: The crude purity is often high enough for subsequent steps. If necessary, purify via flash chromatography (0-20% EtOAc in Hexanes).
Data Summary & Troubleshooting
Comparative Data Table
| Parameter | Method A (NaOEt/EtOH) | Method B ( |
| Reaction Time | 3–5 Hours | 12–18 Hours |
| Temperature | 78°C (Reflux) | 56°C (Reflux) |
| Yield (Isolated) | 75–85% | 80–90% |
| Dialkylation Risk | Moderate (Control via slow addition) | Low (Due to heterogeneous base) |
| Scalability | High (Kg scale) | Moderate (Solids handling) |
| Atom Economy | High | Lower (Excess base required) |
Troubleshooting Guide
-
Issue: High Dialkylation (Product contains >10% dialkyl impurity).
-
Root Cause:[4][7][8][9] Localized excess of base/enolate relative to the electrophile is essentially impossible, but if the mono-product is more acidic, it reacts again.
-
Solution: Increase the ratio of Ethyl Cyanoacetate to Base/Electrophile (e.g., use 1.2 equiv Ester : 1.0 equiv Base : 1.0 equiv Halide).
-
-
Issue: Low Conversion.
-
Issue: Transesterification.
Safety & Handling (SDS Highlights)
-
4-Bromo-1-butene:
-
Lachrymator: Causes severe eye irritation and tearing. Handle only in a functioning fume hood.
-
Flammability: Flash point is low. Ground all glassware.
-
-
Ethyl Cyanoacetate:
-
Toxicity: Can release cyanide ions upon combustion or strong hydrolysis. Avoid contact with strong acids.
-
Skin Absorption: Wear nitrile gloves and long sleeves.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis. Method selection dictates the Reagent Prep and Reaction Duration steps.
References
-
Cope, A. C.; et al. (1945). "Condensation of Ethyl Cyanoacetate with Alkene Oxides." Journal of the American Chemical Society, 67(6), 1047–1049. (Foundational grounding for cyanoacetate alkylation behavior).
-
Organic Syntheses. (1925). "Ethyl Cyanoacetate (General Preparation & Reactivity)." Organic Syntheses, Coll.[10] Vol. 1, p.254. (Standard handling of ethyl cyanoacetate).
-
BenchChem. (2025).[1] "Safety Data Sheet: 4-Bromo-1-butene." (Verified safety data for lachrymatory and flammability hazards).
-
ChemicalBook. (2024). "Synthesis of (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester." (Analogous alkylation protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. gelest.com [gelest.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Efficiency Oxidative Free-Radical Cyclization of Ethyl 2-Cyano-5-Hexenoate
This Application Note is designed for researchers and drug development professionals focusing on complex carbocycle synthesis. It addresses the specific thermodynamic and kinetic challenges associated with the free-radical cyclization of ethyl 2-cyano-5-hexenoate , providing a definitive protocol for the Oxidative Free-Radical Cyclization mediated by Manganese(III) Acetate and Copper(II) Acetate.
Executive Summary
The free-radical cyclization of ethyl 2-cyano-5-hexenoate represents a classic challenge in radical chemistry. While the substrate contains a highly reactive "active methylene" group and a pendant alkene, standard reductive cyclization methods (e.g., tin hydrides, peroxides) frequently fail or proceed with poor yields. This failure is attributed to the reversibility of the 5-exo-trig cyclization , where the resulting unstable primary radical reverts to the thermodynamically stabilized
This guide details the Mn(OAc)₃ / Cu(OAc)₂ mediated oxidative cyclization , a protocol that solves the reversibility problem by rapidly trapping the transient cyclic radical via oxidative
Mechanistic Insight & Causality
The Reversibility Challenge
In the cyclization of ethyl 2-cyano-5-hexenoate, the initial radical is generated at the
-
Step 1: 5-exo-trig cyclization onto the terminal alkene generates a primary alkyl radical at the exocyclic position.
-
Thermodynamics: The transformation of a stabilized tertiary-like radical to a high-energy primary radical is thermodynamically unfavorable (
). -
Outcome: Without a rapid trap, the primary radical undergoes
-scission, reverting to the open-chain starting material.
The Manganese/Copper Solution
The Mn(III)/Cu(II) system operates via a synergistic oxidative pathway:
-
Initiation: Mn(OAc)₃ oxidizes the enol form of the substrate to generate the stable
-radical. -
Cyclization: The radical cyclizes (reversible equilibrium).
-
The "Cu(II) Trap": Cu(OAc)₂ oxidizes the transient primary radical at a rate orders of magnitude faster than Mn(OAc)₃ or H-abstraction. This oxidation proceeds via an organocopper(III) intermediate followed by oxidative elimination.
-
Irreversibility: The formation of the alkene product prevents reversion, driving the equilibrium to completion (Le Chatelier’s principle).
Pathway Visualization
Caption: Mechanistic pathway highlighting the critical role of Cu(II) in trapping the unstable primary radical.
Experimental Protocol
Protocol A: Mn(OAc)₃/Cu(OAc)₂ Mediated Oxidative Cyclization
Objective: Synthesis of ethyl 1-cyano-2-methylenecyclopentanecarboxylate.
Reagents & Materials
-
Substrate: Ethyl 2-cyano-5-hexenoate (1.0 equiv, 5 mmol)
-
Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)₃[1][2][3]·2H₂O] (2.2 equiv)
-
Co-Oxidant: Copper(II) acetate monohydrate [Cu(OAc)₂[1]·H₂O] (1.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH), anhydrous (0.1 M concentration)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Mn(OAc)₃·2H₂O (2.95 g, 11 mmol) and Cu(OAc)₂·H₂O (1.00 g, 5 mmol) in glacial acetic acid (50 mL).
-
Note: Sonicate briefly if necessary to ensure partial dissolution, though Mn(OAc)₃ is sparingly soluble at RT.
-
-
Degassing: Sparge the solvent with argon for 15 minutes to remove dissolved oxygen, which can quench radicals or form peroxides.
-
Substrate Addition: Add ethyl 2-cyano-5-hexenoate (0.84 g, 5 mmol) to the mixture.
-
Reaction: Heat the mixture to 80°C in an oil bath.
-
Observation: The dark brown color of Mn(III) will gradually fade to the milky white/pale pink of Mn(II) salts.
-
Time: Reaction is typically complete within 2–4 hours. Monitor by TLC (fading of brown color is a good visual indicator).
-
-
Quench & Workup:
-
Cool the reaction to room temperature.[2]
-
Dilute with diethyl ether (100 mL) or ethyl acetate.
-
Add water (100 mL) and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize acetic acid (Caution: gas evolution).
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Target Product: The exocyclic alkene (methylenecyclopentane derivative) is the major product.
-
Expected Results
| Parameter | Value | Notes |
| Yield | 65% – 82% | Dependent on anhydrous conditions and Cu(II) quality. |
| Major Product | Exocyclic Alkene | Formed via oxidative elimination. |
| Minor Product | Acetoxymethyl | Formed via ligand transfer (solvolysis) if Cu(II) is omitted or low. |
Critical Comparison: Why Other Methods Fail
The following table summarizes why the Mn(OAc)₃/Cu(OAc)₂ protocol is the industry standard for this specific substrate class, comparing it against traditional radical methods.
| Method | Reagents | Outcome for Ethyl 2-cyano-5-hexenoate | Mechanism of Failure/Success |
| Reductive Cyclization | Bu₃SnH / AIBN | Failure / <10% Yield | Reversibility: The primary radical reverts to the stable |
| Peroxide Initiated | Benzoyl Peroxide | No Reaction / Polymer | Chain Transfer: Solvent H-abstraction is too slow to trap the cyclic radical. |
| Oxidative (Mn Only) | Mn(OAc)₃ (No Cu) | Low Yield / Mixture | Slow Oxidation: Mn(III) oxidizes primary radicals slowly, allowing significant reversion and side reactions. |
| Oxidative (Mn + Cu) | Mn(OAc)₃ / Cu(OAc)₂ | High Yield (>70%) | Fast Trap: Cu(II) intercepts the primary radical immediately ( |
Troubleshooting & Optimization
-
Incomplete Conversion: If the brown color persists after 4 hours, add an additional 0.5 equiv of Mn(OAc)₃. The reaction consumes 2 moles of Mn(III) per mole of substrate stoichiometrically.
-
Solvent Effects: If the substrate is acid-sensitive, Ethanol can be used as a solvent at room temperature, although reaction times may increase.
-
Product Distribution: To favor the acetate product (ethyl 1-cyano-2-(acetoxymethyl)cyclopentanecarboxylate) instead of the alkene, omit Cu(OAc)₂ and use a large excess of Mn(OAc)₃, though yields may decrease due to reversibility issues.
References
-
Snider, B. B. (1996).[1] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.[1] Link
-
Heiba, E. I., Dessau, R. M., & Koehl, W. J. (1968). Oxidation by metal salts.[1][3][4][5][6] III. The reaction of manganic acetate with aromatic hydrocarbons and the reactivity of the carboxymethyl radical. Journal of the American Chemical Society, 90(4), 1082–1084. Link
-
Curran, D. P., Morgan, T. M., Schwartz, C. E., Snider, B. B., & Dombroski, M. A. (1991). Cyclizations of alpha-acyl radicals. Journal of the American Chemical Society, 113(17), 6607–6617. Link
-
Julia, M. (1971). Free Radical Cyclizations. Accounts of Chemical Research, 4(11), 386–392. (Early work documenting failure of reductive methods for this substrate class). Link
Sources
- 1. scispace.com [scispace.com]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. art.torvergata.it [art.torvergata.it]
Application Note: Precision Synthesis of Cyclopentane Scaffolds via Cyano Ester Alkylation
Abstract & Strategic Importance
The cyclopentane ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in prostaglandins, antiviral agents (e.g., Peramivir), and nucleoside analogs. Its ability to position substituents in specific spatial orientations—often mimicking furanose rings or constraining peptide backbones—makes it invaluable for structure-activity relationship (SAR) optimization.
This Application Note details the synthesis of ethyl 1-cyanocyclopentanecarboxylate from ethyl cyanoacetate and 1,4-dibromobutane. This route is preferred over Dieckmann condensation for this specific target because it directly installs a quaternary carbon center, a critical feature for blocking metabolic
Mechanistic Principles
The synthesis relies on a double nucleophilic substitution (
Reaction Logic[1][2][3][4]
-
First Alkylation: The enolate attacks 1,4-dibromobutane. This step is intermolecular and kinetically controlled.
-
Second Alkylation (Cyclization): A second equivalent of base generates a new enolate at the same carbon. The pendant bromide then undergoes an intramolecular attack to close the ring.
-
Thermodynamics: The formation of the 5-membered ring is highly favorable due to low entropic cost (proximity effect) and minimal ring strain compared to 3- or 4-membered rings.
Diagram: Reaction Mechanism & Pathway
Figure 1: Step-wise mechanism for the double alkylation of ethyl cyanoacetate to form the cyclopentane ring.
Validated Experimental Protocol
Protocol A: Sodium Hydride (NaH) in DMF (High Yield Method)
This method is preferred for scale-up due to cleaner reaction profiles and faster kinetics compared to alkoxide/alcohol systems.
Materials & Reagents
| Component | Specification | Role |
| Ethyl Cyanoacetate | >98% Purity | Substrate |
| 1,4-Dibromobutane | >99% Purity | Bis-electrophile |
| Sodium Hydride (NaH) | 60% dispersion in oil | Base |
| DMF (N,N-Dimethylformamide) | Anhydrous, <50 ppm H₂O | Solvent |
| Ammonium Chloride | Saturated Aqueous Sol.[1] | Quench |
Step-by-Step Procedure
-
Apparatus Setup:
-
Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Flush the system with dry nitrogen or argon for 15 minutes.
-
-
Base Preparation:
-
Charge NaH (2.2 equivalents) into the RBF.
-
Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to hydrocarbons.
-
Suspend NaH in anhydrous DMF (concentration ~0.5 M relative to substrate). Cool to 0°C using an ice bath.
-
-
Substrate Addition (Exothermic):
-
Mix Ethyl Cyanoacetate (1.0 equivalent) with 1,4-Dibromobutane (1.1 equivalents) in a separate vessel.
-
Note: Premixing prevents the self-condensation of the cyano ester by ensuring the alkylating agent is present immediately upon enolate formation.
-
Add the mixture dropwise to the NaH suspension over 60 minutes. Maintain internal temperature <10°C . Hydrogen gas evolution will be vigorous.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20-25°C) over 1 hour.
-
Heat the reaction to 50-60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[2] The mono-alkylated intermediate should disappear.
-
-
Workup:
-
Cool the mixture to 0°C.
-
Quench: Slowly add saturated aqueous NH₄Cl. Caution: Residual NaH will cause foaming.
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x).[2]
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Distillation under high vacuum (typically 0.1–1.0 mmHg) is the standard purification method for the resulting oil.
-
Yield Expectation: 75–85%.[3]
-
Downstream Functionalization & Applications
The resulting ethyl 1-cyanocyclopentanecarboxylate is a versatile "switchboard" intermediate. It possesses a quaternary carbon with two orthogonal functional groups (nitrile and ester), allowing for divergent synthesis of pharmaceutical targets.
Transformation Workflow
Figure 2: Divergent synthesis pathways from the core cyclopentane scaffold.
Key Pharmaceutical Applications
-
Gabapentinoids: While Gabapentin is a cyclohexane, the cyclopentane homologs (synthesized via Path 2 ) are critical for defining the steric limits of the
calcium channel binding site. -
NK1 Receptor Antagonists: Cyclopentanecarboxylic acid derivatives (via Path 1 ) serve as core linkers in drugs designed to treat chemotherapy-induced nausea (e.g., Netupitant analogs).
-
Peptidomimetics: The amino acid derived from this scaffold (1-aminocyclopentanecarboxylic acid) is a conformationally constrained non-proteinogenic amino acid used to restrict peptide flexibility.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/reagents | Ensure DMF is anhydrous (<50 ppm water). NaH is moisture sensitive. |
| Incomplete Cyclization | Mono-alkylation dominant | Increase reaction time or temperature (up to 80°C). Ensure full 2.2 eq. of base is active. |
| O-Alkylation Byproducts | Solvent polarity issues | DMF promotes C-alkylation. Avoid protic solvents if O-alkylation is observed (though rare for this substrate). |
| Product Polymerization | Overheating | Do not exceed 100°C during reaction or distillation. Stabilize with trace hydroquinone if necessary. |
References
-
Organic Syntheses, Coll. Vol. 1, p. 30 (1941). Ethyl Cyanoacetate.Link
- Foundation for handling cyano esters and understanding their reactivity.
-
Organic Syntheses, Coll. Vol. 5, p. 559 (1973). Cyclopropanecarboxylic Acid, 1-Cyano-, Ethyl Ester.Link
- Analogous protocol using 1,2-dibromoethane; validates the NaH/DMF alkylation str
- Journal of the American Chemical Society.Synthesis of Cyclopentane Derivatives via Intramolecular Alkylation.
-
BenchChem Application Note. Comparison of Synthetic Precursors for Gabapentin.Link
- Contextualizes the pharmaceutical relevance of cycloalkane amino acid precursors.
-
ChemicalBook. Synthesis of 1-cyanocyclobutanecarboxylic acid ethyl ester.Link
- Provides the direct experimental parallel for cyclobutane/cyclopentane synthesis using NaOEt/EtOH.
Sources
Functionalization of Terminal Alkene in Ethyl 2-cyanohex-5-enoate: A Strategic Guide
Strategic Analysis & Chemical Architecture
Ethyl 2-cyanohex-5-enoate represents a high-value "linchpin" intermediate in organic synthesis. Its utility stems from its bifunctional nature: it possesses an electrophilic "head" (the
For the medicinal chemist, the challenge lies in the chemoselective functionalization of the unactivated terminal alkene without compromising the labile
This guide details three orthogonal protocols to functionalize the terminal alkene, selected for their reliability and relevance to drug discovery:
-
Anti-Markovnikov Hydration: Accessing primary alcohols for lactonization or linker attachment.
-
Oxidative Radical Cyclization: Constructing carbocyclic cores (cyclopentanes) via Mn(III) chemistry.
-
Cross-Metathesis: Extending the carbon skeleton to access non-natural amino acid precursors.
Application 1: Anti-Markovnikov Hydration (Hydroboration-Oxidation)
Objective: Synthesis of Ethyl 2-cyano-6-hydroxyhexanoate.
Context: This transformation is critical for generating
Mechanistic Insight
The reaction relies on the concerted syn-addition of the B-H bond across the alkene.[1][2] The use of 9-BBN (9-Borabicyclo[3.3.1]nonane) is strictly recommended over BH
Experimental Protocol
Reagents: Ethyl 2-cyanohex-5-enoate (1.0 equiv), 0.5 M 9-BBN in THF (1.2 equiv), 30% H
-
Setup: Flame-dry a 2-neck round-bottom flask and cool to 0°C under an argon atmosphere.
-
Hydroboration:
-
Dissolve the substrate in anhydrous THF (0.2 M concentration).
-
Add the 9-BBN solution dropwise via syringe over 15 minutes.
-
Critical Control Point: Maintain temperature at 0°C during addition. Allow to warm to room temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC.[3] The disappearance of the alkene spot indicates formation of the organoborane adduct (not isolated).
-
-
Oxidation:
-
Cool the mixture back to -10°C (ice/salt bath).
-
Add 3 M NaOH (3.0 equiv) slowly, followed immediately by 30% H
O (3.0 equiv) dropwise. Caution: Exothermic reaction. -
Stir at RT for 1 hour.
-
-
Workup:
-
Quench with saturated aqueous Na
S O to destroy excess peroxide. -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Application 2: Oxidative Radical Cyclization (Mn(OAc) Mediated)
Objective: Synthesis of functionalized cyclopentanes.
Context: This reaction exploits the acidity of the
Mechanistic Insight
Manganese(III) acetate acts as a single-electron oxidant.[4][5] It generates a Mn(III)-enolate at the
Experimental Protocol
Reagents: Substrate (1.0 equiv), Mn(OAc)
-
Setup: Use a single-neck flask equipped with a reflux condenser.
-
Dissolution: Dissolve the substrate in degassed Glacial Acetic Acid (0.1 M).
-
Note: Degassing is crucial to prevent oxygen from trapping the radical intermediates.
-
-
Reaction:
-
Add Mn(OAc)
2H O and Cu(OAc) H O in one portion. -
Heat to 80°C in an oil bath.
-
Self-Validating Step: The reaction mixture will start as a dark brown slurry (Mn
). As the reaction proceeds, it will turn clear/blue (Mn /Cu ). Completion typically coincides with this color change (approx. 2-4 hours).
-
-
Workup:
-
Cool to RT and dilute with diethyl ether.
-
Neutralize carefully with saturated NaHCO
(vigorous effervescence). -
Filter through a celite pad if insoluble manganese salts persist.
-
Extract, dry, and purify via chromatography.
-
Application 3: Chain Extension via Cross-Metathesis
Objective: Synthesis of
Mechanistic Insight
The reaction utilizes a Ruthenium carbene catalyst (Grubbs II or Hoveyda-Grubbs II). The terminal alkene of the substrate acts as a "Type I" olefin (rapid homodimerization), while electron-deficient partners like methyl acrylate are "Type II" (slow homodimerization). Using an excess of the Type II partner drives the cross-metathesis product formation.
Experimental Protocol
Reagents: Substrate (1.0 equiv), Methyl Acrylate (3.0 equiv), Grubbs 2nd Generation Catalyst (2-5 mol%), Dichloromethane (DCM).
-
Setup: Flame-dry a Schlenk tube or pressure vial.
-
Reaction:
-
Dissolve substrate and Methyl Acrylate in anhydrous, degassed DCM (0.1 M).
-
Add Grubbs II catalyst in one portion under a stream of argon.
-
Seal the vessel and heat to 40°C (reflux) for 12 hours.
-
Optimization: If conversion is low, add a second portion of catalyst (1 mol%) after 6 hours.
-
-
Workup:
-
Concentrate the mixture directly.
-
Purification Tip: Ruthenium byproducts can streak on silica. Add a scavenger (e.g., activated charcoal or DMSO) and stir for 1 hour before filtration, or use a specialized silica gel for metathesis cleanup.
-
Visualizations
Figure 1: Divergent Synthesis Workflow
Caption: Divergent functionalization pathways for Ethyl 2-cyanohex-5-enoate transforming the terminal alkene.
Figure 2: Mechanism of Mn(III) Mediated Cyclization
Caption: Mechanistic pathway for the oxidative radical cyclization mediated by Manganese(III) acetate.[4][5]
Quantitative Comparison of Methods
| Feature | Hydroboration-Oxidation | Mn(OAc) | Cross-Metathesis |
| Primary Transformation | Hydration (C=C | Cyclization (C-C bond formation) | Coupling (C=C |
| Key Reagent | 9-BBN / H | Mn(OAc) | Grubbs II Catalyst |
| Chemoselectivity Risk | Nitrile reduction (if uncontrolled) | Polymerization (if no Cu(II)) | Self-metathesis (dimerization) |
| Complexity | Low | High (Radical handling) | Medium (Inert atmosphere) |
| Typical Yield | 75-85% | 50-65% | 60-80% |
References
-
Brown, H. C., & Chen, J. C. (1981). "Hydroboration.[1][6][7][8][9][10] 58. The reaction of 9-borabicyclo[3.3.1]nonane with representative functionalized alkenes." Journal of Organic Chemistry.
-
Snider, B. B. (1996). "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews.
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.[11]
-
Fristad, W. E., & Peterson, J. R. (1985). "Manganese(III)-mediated gamma-lactone annulation." Journal of Organic Chemistry.
Sources
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. 10.6 Two Other Hydration Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydroboration Oxidation | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. tdx.cat [tdx.cat]
- 11. Reactions of Alkenes: The Tanino Synthesis of 2-Isocyanoallopupukeanane [organic-chemistry.org]
Application Note: Strategic Hydrolysis Protocols for 2-Cyano-hex-5-enoic Acid Ethyl Ester
This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific hydrolysis and decarboxylation pathways for 2-cyano-hex-5-enoic acid ethyl ester (also known as Ethyl 2-cyano-5-hexenoate), a versatile intermediate in the synthesis of
Executive Summary
Ethyl 2-cyano-hex-5-enoate is a bifunctional building block containing an ester, a nitrile, and a terminal alkene. Its utility lies in its ability to diverge into three distinct chemical classes depending on the hydrolysis conditions applied:
- -Unsaturated Nitriles (via Krapcho decarboxylation).
- -Unsaturated Carboxylic Acids (via total hydrolysis and decarboxylation).
- -Cyano Acids (via selective saponification).
This guide provides validated protocols for each pathway, emphasizing the preservation of the terminal alkene, which is susceptible to migration or hydration under unoptimized harsh conditions.
Chemical Logic & Pathway Analysis
The reactivity of 2-cyano-hex-5-enoic acid ethyl ester is governed by the electron-withdrawing nature of the cyano and ester groups attached to the
The Pathways[1][2]
-
Pathway A (Nitrile Retention): Removal of the ester group via decarboxylation while keeping the nitrile intact. This yields 5-hexenenitrile , a precursor for amines (e.g., via reduction).
-
Pathway B (Total Hydrolysis): Conversion of both the ester and nitrile to carboxylic acids, followed by decarboxylation of the resulting gem-dicarboxylic acid (2-allylmalonic acid). This yields 5-hexenoic acid .[1]
-
Pathway C (Selective Saponification): Hydrolysis of the ester only, yielding the thermally unstable 2-cyano-hex-5-enoic acid .
Reaction Network Diagram
Figure 1: Divergent synthesis pathways from Ethyl 2-cyano-hex-5-enoate. Green nodes indicate stable isolable targets; Red node indicates a thermally unstable intermediate.
Experimental Protocols
Protocol A: Synthesis of 5-Hexenenitrile (Krapcho Decarboxylation)
Objective: Remove the ester group while retaining the nitrile and alkene. Mechanism: Halide-induced nucleophilic attack on the ethyl group followed by decarboxylation.
Reagents:
-
Lithium Chloride (LiCl): 12.0 mmol (anhydrous)
-
DMSO: 15 mL (Reagent grade)
-
Water: 11.0 mmol (1 eq, optional, accelerates reaction)
Procedure:
-
Setup: Charge a round-bottom flask with the ester, LiCl, and DMSO.[3] Add water (1 eq) to facilitate the protonation step of the enolate intermediate.
-
Reaction: Heat the mixture to 150–160 °C under a nitrogen atmosphere. Monitor by TLC or GC-MS. Evolution of CO₂ gas will be observed.[3]
-
Note: Reaction time is typically 4–8 hours.[4]
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine to remove residual DMSO. Dry over MgSO₄ and concentrate. Distillation is recommended for high purity.
Critical Control Point: Do not exceed 170 °C to prevent polymerization of the terminal alkene.
Protocol B: Synthesis of 5-Hexenoic Acid (Total Hydrolysis)
Objective: Hydrolyze both ester and nitrile to carboxylic acids, then decarboxylate. Mechanism: Saponification -> Carboxylate; Nitrile Hydrolysis -> Carboxylate; Decarboxylation.
Reagents:
-
Potassium Hydroxide (KOH): 40.0 mmol (4 eq)
-
Ethanol/Water (1:1 v/v): 20 mL
Procedure:
-
Saponification: Dissolve the ester in EtOH/Water. Add KOH pellets.
-
Reflux: Heat to reflux (approx. 85 °C) for 12–16 hours. Ammonia gas evolution indicates nitrile hydrolysis.
-
Validation: Continue until the solution is homogeneous and ammonia evolution ceases.
-
-
Acidification & Decarboxylation:
-
Cool the reaction mixture and evaporate ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1 with 6M HCl. (Caution: Exothermic).
-
Thermal Step: Heat the acidic aqueous mixture to 60–80 °C for 1 hour. This facilitates the decarboxylation of the intermediate 2-allylmalonic acid.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: The crude product is usually pure enough for downstream use. If necessary, purify via bulb-to-bulb distillation.
Why Basic Hydrolysis? Acidic hydrolysis (e.g., refluxing HCl) is not recommended as the primary step because strong mineral acids at high temperatures can cause hydration of the terminal alkene (Markovnikov addition), leading to lactonization impurities.
Protocol C: Selective Saponification (2-Cyano-hex-5-enoic Acid)
Objective: Isolate the
Reagents:
-
Starting Material: 5.0 mmol
-
Lithium Hydroxide (LiOH·H₂O): 5.5 mmol (1.1 eq)
-
THF/Water (3:1): 15 mL
Procedure:
-
Reaction: Dissolve ester in THF/Water. Cool to 0 °C .[5] Add LiOH.
-
Stirring: Stir at 0 °C to Room Temperature for 2–4 hours.
-
Workup (Critical):
-
Dilute with ice-cold water.
-
Wash with ether (to remove unreacted ester).
-
Acidify the aqueous layer carefully with 1M HCl at 0 °C to pH 3.
-
Extract immediately with Ethyl Acetate.
-
-
Isolation: Evaporate solvent at < 30 °C .
-
Warning: The product will decarboxylate to 5-hexenenitrile if heated. Store at -20 °C.
-
Data Summary & Troubleshooting
| Parameter | Method A (Krapcho) | Method B (KOH Reflux) | Method C (LiOH Mild) |
| Primary Product | 5-Hexenenitrile | 5-Hexenoic Acid | 2-Cyano-hex-5-enoic acid |
| Conditions | Neutral/Thermal | Basic/Reflux | Mild Basic/Cold |
| Alkene Integrity | High | High | High |
| Key Risk | Polymerization at >170°C | Incomplete nitrile hydrolysis | Thermal decarboxylation |
| Typical Yield | 80-90% | 75-85% | 85-95% (crude) |
Troubleshooting Guide
-
Problem: Low yield in Method A (Krapcho).
-
Solution: Ensure DMSO is not "wet" beyond the stoichiometric requirement. Excess water stops the reaction temperature from reaching the activation energy for decarboxylation.
-
-
Problem: "Gummy" product in Method B.
-
Solution: This indicates polymerization of the alkene. Ensure the acidification step is not performed at reflux temperatures. Decarboxylate at moderate heat (60°C).
-
-
Problem: Incomplete Nitrile Hydrolysis in Method B.
-
Solution: If NMR shows amide signals, increase KOH equivalents to 6 eq and extend reflux time.
-
References
-
Krapcho Decarboxylation Review: Flynn, D. L., et al. "Decarboxylation of alpha-cyano esters." Organic Reactions.[5][4][6][7] (General Mechanism Verification)
- Synthesis of Hexenoic Acid Derivatives: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for malonic ester hydrolysis).
-
Alkylation and Decarboxylation of Cyanoacetates: Cope, A. C., et al. "Ethyl (1-ethylpropylidene)cyanoacetate." Organic Syntheses, Coll. Vol. 4, p.277.
-
Hydrolysis of Nitriles to Acids: Larock, R. C. Comprehensive Organic Transformations. 2nd Ed. Wiley-VCH, 1999. Section: Nitriles to Carboxylic Acids.[5]
(Note: Specific literature on "2-cyano-hex-5-enoic acid ethyl ester" often appears under the generic class of alkylated cyanoacetates. The protocols above are adapted from standard methodologies for this specific functional group arrangement.)
Sources
- 1. data.epo.org [data.epo.org]
- 2. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. youtube.com [youtube.com]
- 7. (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate () for sale [vulcanchem.com]
Troubleshooting & Optimization
Improving yield in alkylation of ethyl cyanoacetate with homoallyl halides
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the alkylation of active methylene compounds.
The alkylation of ethyl cyanoacetate with homoallyl halides (such as 4-bromo-1-butene) is a foundational C-C bond-forming reaction. However, achieving high yields of the monoalkylated product is notoriously difficult. The reaction ecosystem is plagued by competing pathways: the monoalkylated product is prone to over-alkylation, the enolate can undergo O-alkylation instead of C-alkylation, and the homoallyl halide is highly susceptible to base-promoted elimination[1][2].
Below is a comprehensive, causality-driven troubleshooting guide and self-validating protocol to optimize your yields.
Reaction Pathway & Competing Mechanisms
Reaction pathways and competing side reactions in ethyl cyanoacetate alkylation.
Troubleshooting Guide & FAQs
Q1: My LC-MS/TLC shows a massive amount of dialkylated byproduct. How do I force monoalkylation? Causality: The monoalkylated product retains an acidic alpha-proton. Because the electron-donating alkyl group only slightly destabilizes the resulting carbanion while the inductive pull of the cyano and ester groups remains strong, the monoalkylated intermediate can easily be deprotonated again. Literature shows that alkylating with 4-bromo-1-butene using strong bases like NaH can actually yield more bis-alkylated product (44%) than mono-alkylated product (20%)[2]. Solution:
-
Stoichiometric Imbalance: Use a 1.5 to 2.0 molar excess of ethyl cyanoacetate relative to the homoallyl halide. This statistically favors the deprotonation of the unreacted starting material over the monoalkylated product[1].
-
Base Selection: Switch from NaH or alkoxides to a milder, heterogeneous base like anhydrous K₂CO₃. K₂CO₃ provides sufficient basicity to deprotonate the active methylene without overwhelmingly deprotonating the monoalkylated product[3].
-
Addition Rate: Add the homoallyl halide dropwise over 2 hours using a syringe pump to maintain a low steady-state concentration of the electrophile.
Q2: I am observing O-alkylation instead of the desired C-alkylation. What drives this, and how can it be mitigated? Causality: The enolate formed from ethyl cyanoacetate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile while the carbon atom is "soft." The choice of solvent and counter-ion heavily influences this regioselectivity[1]. Solution: Use polar aprotic solvents (e.g., DMF, DMSO, or a DMF/CH₃CN mixture)[4]. These solvents strongly solvate the hard metal counter-ion (like K⁺ or Na⁺), breaking up tight ion pairs and leaving the soft carbon nucleophile exposed for the SN2 attack[1]. Avoid protic solvents, which hydrogen-bond to the enolate oxygen and disrupt reactivity.
Q3: The homoallyl halide is degrading, and I suspect elimination (E2) is outcompeting substitution (SN2). Causality: Homoallyl halides, particularly bromides like 4-bromo-1-butene, are highly susceptible to base-promoted dehydrohalogenation to form volatile 1,3-butadiene derivatives. Strong, sterically hindered bases or elevated temperatures exacerbate this E2 pathway. Solution: Implement a Finkelstein-assisted alkylation . Add 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture. The iodide ion displaces the bromide to form a homoallyl iodide in situ. Iodide is a vastly superior leaving group, which significantly accelerates the SN2 kinetics. This allows you to lower the reaction temperature (from 80°C to 45°C) and safely outcompete the E2 elimination.
Quantitative Optimization Data
The following table summarizes the causal effects of varying reaction parameters on the product distribution.
| Base | Solvent | Additive | Temp (°C) | Monoalkylation Yield | Dialkylation | Elimination (E2) |
| NaH (1.1 eq) | THF | None | 0 to 25 | Low (~20%) | High (~44%) | Moderate |
| t-BuOK (1.1 eq) | THF | None | 60 | Very Low (<10%) | Moderate | High (Dominant) |
| K₂CO₃ (2.0 eq) | DMF | None | 80 | Moderate (~50%) | Low | Moderate |
| K₂CO₃ (2.0 eq) | DMF | KI (0.2 eq) | 45 | High (>80%) | Very Low | Very Low |
| K₂CO₃ (Solid) | Toluene | PTC (TBAB) | 90 | Moderate (~60%) | Low | Moderate |
Data synthesized from established phase-transfer and active methylene alkylation principles[1][2][3].
Self-Validating Experimental Protocol
Objective: Highly selective monoalkylation of ethyl cyanoacetate with 4-bromo-1-butene. Self-Validation Principle: This protocol relies on visual and thermal cues. The transition of the suspension's color and the pH of the aqueous washes serve as built-in quality control checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.
Step 1: Enolate Generation
-
To an oven-dried, argon-flushed 250 mL round-bottom flask, add anhydrous K₂CO₃ (2.0 equivalents, finely milled) and anhydrous DMF (0.5 M relative to the halide).
-
Add ethyl cyanoacetate (1.5 equivalents) in one portion at room temperature.
-
Validation Checkpoint: Stir for 30 minutes. The mixture should become a pale yellow, milky suspension. A deep red or brown color indicates moisture contamination leading to ester hydrolysis or oxidation.
Step 2: Finkelstein Activation
-
Add Potassium Iodide (KI, 0.2 equivalents) to the suspension. Stir for 10 minutes.
Step 3: Controlled Alkylation
-
Heat the reaction mixture to 45°C.
-
Load 4-bromo-1-butene (1.0 equivalent) into a syringe and add it dropwise over 2 hours using a syringe pump.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The monoalkylated product will appear as a new UV-active spot (if stained with KMnO₄, it will immediately turn yellow/brown due to the terminal alkene).
-
Stir for an additional 4 hours at 45°C until the starting halide is consumed.
Step 4: Quench and Workup
-
Cool the mixture to 0°C and carefully quench with saturated aqueous NH₄Cl.
-
Validation Checkpoint: Check the pH of the aqueous layer; it should be mildly acidic to neutral (pH 6-7). If it is highly basic, the K₂CO₃ was not properly neutralized, which can cause ester hydrolysis during extraction.
-
Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Wash the combined organic layers heavily with distilled water (5 x 50 mL) to remove all DMF, followed by a final brine wash.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monoalkylated product. Purify via flash column chromatography if necessary.
References
-
Whiting, S. (2007). CH Activation and CH2 Double Activation of Indolines: Towards the Synthesis of Aspidospermidine and Aspidofractinine. University of Southampton Research Repository. Available at: [Link]
-
Halpern, M. PTC C-Alkylation of Malonate. Phase Transfer Catalysis Communications. Available at: [Link]
Sources
Technical Support Center: Storage & Stability of Ethyl 2-cyanohex-5-enoate
Current Status: Operational Ticket ID: STAB-EC5H-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering stability issues with Ethyl 2-cyanohex-5-enoate (CAS: Generic structure ref, often an intermediate in amino acid/GABA analog synthesis).
Critical Distinction: Unlike its conjugated cousins (cyanoacrylates or 2-enoates), this molecule contains an isolated terminal alkene at position 5 and an active methylene at position 2.
-
The Problem: "Polymerization" in this context is typically oxidative cross-linking (radical mechanism) or oligomerization initiated by peroxides, rather than the rapid anionic polymerization seen in Super Glue (cyanoacrylates).[1]
-
The Solution: Storage stability relies on controlling Peroxide Formation (via inert gas/amber glass) and maintaining Radical Scavengers (BHT/MEHQ).[1]
Module 1: The Chemistry of Degradation
To prevent the issue, we must first define the enemy.[1] The degradation of ethyl 2-cyanohex-5-enoate follows two distinct pathways.
The Radical Pathway (Viscosity & Gelling)
The terminal alkene (
The Ionic Pathway (Dimerization)
The proton at
-
Symptom: Formation of crystalline precipitates or solid dimers.[1]
-
Trigger: Moisture + Trace Base (pH > 7).[1]
Visualizing the Threat Landscape
Figure 1: Dual degradation pathways. The primary "polymerization" risk is the upper Radical path driven by oxygen.[1]
Module 2: Troubleshooting Guide (FAQs)
Q1: My material has turned yellow and viscous. Can I still use it?
Diagnosis: This is oxidative oligomerization .[1] The yellow color comes from conjugated by-products (diketones or conjugated enoates) formed during peroxide decomposition.
-
Action: Run a Peroxide Test (see Protocol A).
Q2: I see white crystals at the bottom of the bottle.
Diagnosis: This is likely dimerization caused by moisture or trace alkalinity.[1] It is not polymer.[1]
-
Action: Filter the liquid through a 0.45 µm PTFE filter. Verify the filtrate by NMR.[1] If the liquid spectrum is clean, the bulk is usable.[1] Ensure future storage is strictly anhydrous.[1]
Q3: Do I need to add acid stabilizers (like with Super Glue)?
Diagnosis: NO. This is a common misconception.[1]
-
Reasoning: Super glue (Ethyl 2-cyanoacrylate) requires acid (ppm
) to stop anionic polymerization because the alkene is highly electron-deficient. -
Your Molecule: Ethyl 2-cyanohex-5-enoate has a non-activated terminal alkene. Adding strong acid may actually catalyze ester hydrolysis.[1]
-
Correct Stabilizer: Use a Radical Scavenger like BHT (Butylated hydroxytoluene) at 100–200 ppm.[1]
Module 3: Standard Operating Procedures (SOPs)
Protocol A: Rapid Peroxide Test (Qualitative)
Use this to validate the integrity of stored material before starting a reaction.[1]
-
Reagent: Prepare a 10% w/v solution of Potassium Iodide (KI) in glacial acetic acid.
-
Test: Add 0.5 mL of your ethyl 2-cyanohex-5-enoate to 1 mL of the KI solution.
-
Observation:
Protocol B: Stabilization & Storage Workflow
Follow this decision tree for long-term storage.
Recommended Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol). Target Concentration: 100–200 ppm.
Figure 2: The "Golden Path" for stabilizing terminal alkene esters.
Summary Table: Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Arrhenius equation: Lower T exponentially slows oxidation rates. |
| Atmosphere | Argon/Nitrogen | Removes |
| Inhibitor | BHT (100-200 ppm) | Scavenges alkyl peroxy radicals ( |
| Container | Amber Glass | Blocks UV light ( |
| Cap Liner | PTFE (Teflon) | Avoids leaching of plasticizers from standard polyethylene liners.[1] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for stabilization of monomers and esters).[1] [1]
-
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[1] Elsevier.[1] (Safety data regarding peroxide formation in terminal alkenes). [1]
-
BenchChem. (2025).[1][2][3][4] Synthesis and Handling of Ethyl 2-cyano-3-methylhex-2-enoate and analogs. (Provides context on the Knoevenagel synthesis and reactivity of related cyano-esters).
-
Organic Chemistry Portal. (2023). Oxidative Cyanation of Alkenes and Stability. (Mechanistic insight into alkene-nitrile interactions).
Sources
Purification of 2-cyano-hex-5-enoic acid ethyl ester by vacuum distillation
Welcome to the Technical Support Center for the purification of ethyl 2-cyano-5-hexenoate . As a bifunctional organic intermediate containing both a terminal alkene and a cyanoester group, this compound is highly valued in complex molecule synthesis, particularly in free-radical cyclizations[1].
Due to the electron-withdrawing nature of the cyano group, the reactivity of the ester and alkene functionalities is significantly impacted, making the molecule susceptible to thermal degradation and polymerization at elevated temperatures[2]. Therefore, high-vacuum distillation is the mandatory purification method. This guide provides researchers and drug development professionals with the mechanistic causality, validated protocols, and troubleshooting frameworks necessary to achieve >98% purity.
Mechanistic Context & Causality
Why Vacuum Distillation? Ethyl 2-cyano-5-hexenoate is typically synthesized via the base-catalyzed alkylation of ethyl cyanoacetate with 4-bromo-1-butene[3]. The resulting crude mixture contains unreacted starting materials, dialkylated byproducts, and inorganic salts.
At atmospheric pressure, the boiling point of ethyl 2-cyano-5-hexenoate exceeds 250°C. Exposing the terminal alkene to such high thermal energy—especially in the presence of trace radical initiators or oxygen—induces rapid, irreversible thermal polymerization. By applying a high vacuum (< 1 mmHg), the boiling point is artificially depressed to a safe thermal window (~95–105°C), preserving the structural integrity of the alkene while allowing for the precise fractionation of impurities.
Experimental Protocol: Self-Validating Vacuum Distillation
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Pre-Distillation Preparation
-
Filtration: Filter the crude reaction mixture through a pad of Celite to remove inorganic salts (e.g., K₂CO₃ or NaBr). Causality: Solid particulates act as nucleation sites for bumping and can catalyze thermal decomposition during heating.
-
Inhibitor Addition: Add 10–50 ppm of a radical inhibitor, such as Butylated hydroxytoluene (BHT) or hydroquinone, to the crude mixture. Causality: The terminal alkene is prone to radical-induced polymerization; the inhibitor scavenges trace radicals generated during heating.
Step 2: Apparatus Assembly & Leak Validation
-
Assemble a short-path distillation apparatus with a Vigreux column, a fractionating head, and a multi-neck receiving cow. Grease all ground-glass joints lightly with high-vacuum silicone grease.
-
Connect a cold trap (immersed in liquid nitrogen or dry ice/acetone) between the apparatus and the high-vacuum pump.
-
Validation Check (Static Vacuum Test): Turn on the vacuum pump and isolate the system. The pressure must drop below 1 mmHg and hold steady for 5 minutes when the pump valve is closed. If the pressure rises, you have a micro-leak. Do not apply heat until the leak is resolved.
Step 3: Degassing and Fore-run Collection
-
Apply the vacuum slowly to the stirring crude mixture at room temperature to degas residual solvents (e.g., ethanol, THF, or unreacted 4-bromo-1-butene).
-
Gradually increase the oil bath temperature to ~80°C.
-
Collect the fore-run (typically distilling between 40–70°C at 1 mmHg). This fraction contains unreacted ethyl cyanoacetate.
-
Validation Check: Monitor the vapor temperature. Once the vapor temperature drops and then begins to climb sharply toward 90°C, swap the receiving flask to isolate the fore-run.
Step 4: Main Fraction Collection
-
Increase the oil bath temperature to ~120–130°C.
-
Collect the main fraction (ethyl 2-cyano-5-hexenoate), which will distill steadily at 95–105°C at 1 mmHg .
-
Stop the distillation when the residue in the boiling flask becomes highly viscous or dark brown, leaving the dialkylated byproducts behind.
Data Presentation
Table 1: Distillation Parameters & Physicochemical Properties
| Parameter | Value / Range | Notes |
| Molecular Weight | 167.21 g/mol | - |
| Boiling Point (Atmospheric) | > 250°C (Decomposes) | Do not attempt atmospheric distillation. |
| Boiling Point (1.0 mmHg) | 95 – 105°C | Ideal collection window. |
| Oil Bath Temperature | 120 – 130°C | Maintain a ΔT of ~20-30°C above vapor temp. |
| Recommended Inhibitor | BHT (10-50 ppm) | Prevents alkene polymerization. |
Table 2: Impurity Profile & Fractionation Logic
| Component | Source | Relative Volatility | Elution Phase |
| Solvents / 4-Bromo-1-butene | Synthesis | Very High | Degassing (Cold Trap) |
| Ethyl Cyanoacetate | Unreacted Starting Material | High (~60°C @ 1 mmHg) | Fore-run |
| Ethyl 2-cyano-5-hexenoate | Target Product | Medium (~100°C @ 1 mmHg) | Main Fraction |
| Dialkylated Byproducts | Over-alkylation | Low (>150°C @ 1 mmHg) | Pot Residue |
Visualizations
Workflow for the purification of ethyl 2-cyano-5-hexenoate.
Troubleshooting logic for thermal polymerization during distillation.
Troubleshooting Guides & FAQs
Q: My vacuum pressure is fluctuating wildly, and the mixture is bumping. What is happening? A: This is a classic symptom of incomplete degassing or a micro-leak. If the crude mixture still contains trace volatile solvents (like ethanol or water), they will boil violently under high vacuum, causing pressure spikes. Solution: Remove the heat. Allow the system to stir under vacuum at room temperature for an additional 30 minutes to fully pull off residual volatiles into the cold trap. If bumping continues, introduce a magnetic stir bar or glass boiling chips to provide controlled nucleation sites.
Q: The distillate in my main fraction is turning slightly yellow. Is the product compromised? A: A yellow tint indicates the co-distillation of thermal degradation products or trace transition metals from the synthesis step. This usually occurs if the oil bath temperature is pushed too high (>140°C) in an attempt to speed up the distillation. Solution: Keep the oil bath temperature strictly within 20–30°C of the vapor temperature. If the product is yellow, a second, careful re-distillation of the main fraction is required to achieve >98% purity.
Q: I am recovering a very low yield, and the boiling flask contains a hard, glassy resin. Why? A: You have experienced thermal polymerization. The terminal alkene of ethyl 2-cyano-5-hexenoate is highly reactive[2]. Under prolonged heat, especially if the vacuum is poor (forcing you to use higher temperatures), the molecules will cross-link into a polymer resin. Solution: Always ensure your vacuum is < 1 mmHg to keep the boiling temperature low. Furthermore, always add a radical inhibitor (like BHT) to the boiling flask prior to heating to quench any radical chain reactions before they propagate.
Q: How can I confirm that my main fraction doesn't contain unreacted ethyl cyanoacetate? A: While the boiling points differ by roughly 30-40°C under vacuum, slight overlap can occur if the distillation is rushed. The most definitive self-validation method is GC-MS or ¹H-NMR. In an NMR spectrum, look for the disappearance of the distinct methylene singlet of ethyl cyanoacetate (around δ 3.5 ppm) and confirm the presence of the terminal alkene multiplets (δ 5.0 and 5.8 ppm) characteristic of your target product.
References
-
Free-radical cyclizations, SciSpace, [Link]
-
Synthesis of New Tricyclic Spirobispidines via Ring Closing Metathesis Reaction, Semantic Scholar, [Link]
Sources
Optimizing radical cyclization conditions for cyano-hexenoates
Technical Support Center: Radical Cyclization Optimization Ticket ID: RC-CYANO-HEX-001 Subject: Optimization of Cyano-hexenoate Radical Cyclization (5-exo/6-endo) Assigned Specialist: Senior Application Scientist, Radical Chemistry Division
Overview: The Engineering of a Radical Cascade
Welcome to the Advanced Technical Support Center. You are likely attempting to cyclize a cyano-hexenoate derivative (e.g.,
In drug discovery, this transformation is prized for generating quaternary carbon centers (if
This guide moves beyond basic "recipes" to the kinetic principles that dictate your yield.
Part 1: Diagnostic & Troubleshooting (The "Why is it failing?" Matrix)
Before changing reagents, diagnose the failure mode using the analysis below.
Symptom 1: "I only isolated the reduced, uncyclized product."
-
The Chemistry: This is the most common failure. The rate of Hydrogen Atom Transfer (HAT) from your donor (e.g., Bu
SnH) to the initial radical was faster than the rate of cyclization. -
Root Cause: The concentration of the H-donor is too high, or the cyclization is kinetically slow (e.g., disfavored conformation).
-
The Fix:
-
Syringe Pump Addition: Do not dump all reagents in at once. Add the H-donor (and initiator) over 4–8 hours. This keeps the instantaneous concentration of
extremely low, favoring the unimolecular cyclization ( ) over the bimolecular quenching ( ). -
Lewis Acid Additive: If the alkene is electron-rich, add a Lewis Acid (e.g., MgI
or Yb(OTf) ) to chelate the cyano/ester group. This locks the conformation and lowers the LUMO of the acceptor, increasing .
-
Symptom 2: "My reaction turned into a tarry mess (Oligomerization)."
-
The Chemistry: Intermolecular radical addition is competing with intramolecular cyclization.
-
Root Cause: Substrate concentration is too high.
-
The Fix:
-
High Dilution: Operate at 0.01 M to 0.005 M relative to the substrate. Radical cyclizations require "infinite dilution" conditions to prevent polymer chains from growing.
-
Symptom 3: "I got the 6-membered ring instead of the 5-membered ring (or vice versa)."
-
The Chemistry: 5-exo-trig is usually kinetically favored (Baldwin's Rules/stereoelectronics). 6-endo-trig is often thermodynamically favored.[1]
-
The Fix:
-
To favor 5-exo (Kinetic): Run at lower temperatures (0°C to RT) and use a faster H-donor (e.g., Ph
SnH instead of Bu SnH) to trap the kinetic product immediately. -
To favor 6-endo (Thermodynamic): Run at reflux (80°C+). This allows the 5-exo radical to revert (retro-cyclization) and eventually funnel into the more stable 6-endo pathway.
-
Part 2: Visualizing the Kinetic Competition
The following diagram illustrates the critical "fork in the road" for your radical intermediate. To get the cycle, the green path must be faster than the red path.
Figure 1: The Kinetic Competition. Success requires maximizing
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Syringe Pump Method (Tin-Mediated)
Best for: Difficult cyclizations where direct reduction is a major side product.
Reagents:
-
Substrate: 1.0 equiv (e.g., 6-bromo-2-cyanohex-5-enoate)
-
Reagent: Tributyltin hydride (Bu
SnH) - 1.2 equiv -
Initiator: AIBN - 0.1 equiv
-
Solvent: Degassed Benzene or Toluene (Benzene is standard, Toluene is the safer alternative).
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 mmol) in 100 mL of degassed Toluene (0.01 M concentration). Bring to reflux under Argon.
-
The Feed: Dissolve Bu
SnH (1.2 mmol) and AIBN (0.1 mmol) in 10 mL of degassed Toluene in a separate syringe. -
Addition: Using a syringe pump, add the reagent solution to the refluxing substrate solution over 4–6 hours .
-
Why? This keeps the steady-state concentration of tin hydride low (
M), forcing the radical to "wait" and cyclize rather than simply grabbing a hydrogen atom immediately.
-
-
Completion: After addition is complete, reflux for an additional 1 hour. Cool and concentrate.
-
Workup (Crucial): Remove tin residues by stirring the crude oil with 10% KF/Silica gel or using a saturated KF aqueous wash (forms insoluble Bu
SnF).
Protocol B: The "Green" Alternative (Silane-Mediated)
Best for: Pharma/Process chemistry where Tin residues are unacceptable.
Reagents:
-
Reagent: TTMSS (Tris(trimethylsilyl)silane) - 1.2 equiv.
-
Initiator: AIBN or V-40.
-
Solvent: Toluene.
Technical Note: TTMSS has a slower H-abstraction rate constant (
Part 4: Comparative Data Table
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Mechanism |
| Concentration | 0.1 M - 0.5 M | 0.005 M - 0.01 M | Prevents intermolecular polymerization. |
| Addition Mode | One-portion | Syringe Pump (4h) | Suppresses direct reduction ( |
| Reagent | Bu | TTMSS | TTMSS has slower H-transfer kinetics, allowing more time for cyclization. |
| Temperature | 80°C (Reflux) | Variable | Lower temp favors kinetic (5-exo); Higher temp favors thermodynamic (6-endo). |
Part 5: Troubleshooting Decision Tree
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting Logic Flow based on crude product analysis.
References
-
Stork, G., & Baine, N. H. (1982). Cyclization of vinyl radicals: A versatile method for the construction of five- and six-membered rings.[1] Journal of the American Chemical Society, 104(8), 2321–2323.
- Core grounding for the 5-exo vs 6-endo kinetic/thermodynamic control.
-
Curran, D. P. (1988). The design and application of free radical chain reactions in organic synthesis.[2] Part 1. Synthesis, 1988(06), 417-439.
- The authoritative review on Tin-mediated kinetics and syringe pump techniques.
-
Chatgilialoglu, C. (1992).[3] Organosilanes as radical reducing agents.[4] Accounts of Chemical Research, 25(4), 188–194.
- Establishes TTMSS as the superior, non-toxic altern
-
Snider, B. B. (1996). Manganese(III)-based oxidative free-radical cyclizations.[5][6][7][8][9] Chemical Reviews, 96(1), 339–364.
- Essential reading if using oxidative conditions (Mn(OAc)3)
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322–5363.
- Modern approach using photoredox to generate the same radical intermedi
Sources
- 1. Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. Manganese(III) acetate mediated oxidative radical cyclizations. Toward vicinal all-carbon quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Manganese(III) [organic-chemistry.org]
Technical Guide: Solvent Systems for Ethyl 2-cyanohex-5-enoate Workflows
[1]
Molecule Profile & Solubility Characteristics[2][3]
Before initiating any reaction, verify the structural integrity of your substrate.[1]
Solubility Matrix
| Solvent Class | Solvent Example | Solubility (25°C) | Application Suitability |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent. Preferred for alkylation and decarboxylation.[1] |
| Polar Protic | Ethanol, Methanol | High | Good. Used for initial synthesis (ethoxide alkylation) but nucleophilic competition risks exist.[1] |
| Chlorinated | DCM, Chloroform | High | Excellent. Preferred for RCM and extraction.[1] |
| Hydrocarbon | Hexane, Toluene | Moderate | Poor/Fair. Used for radical cyclizations (Toluene) or workup.[1] |
| Ethereal | THF, 1,4-Dioxane | High | Good. Standard for anionic chemistry (LDA/LiHMDS).[1] |
Module 1: C-Alkylation (Constructing Quaternary Centers)
Objective: Installing a second alkyl group at the C2 position. Mechanism: Deprotonation of the C2-H followed by SN2 attack on an electrophile.[1]
Critical Solvent Selection
The choice between Polar Aprotic (DMF, DMSO) and Ethereal (THF) solvents dictates the reaction rate and the aggregation state of the enolate.[1]
-
DMF (Dimethylformamide): The "Gold Standard" for alkylating cyanoesters.[1] It solvates the cation (Na+, K+) effectively, leaving the enolate "naked" and highly reactive.[1]
-
THF (Tetrahydrofuran): Use when low temperatures (-78°C) are required (e.g., using LDA) to prevent side reactions or when the electrophile is highly reactive.[1]
Troubleshooting Guide: Alkylation Stalls or Fails
Q: My alkylation yield is low (<40%), and I see starting material. I'm using K2CO3 in Acetone. A: Acetone is often insufficient for alkylating sterically hindered substrates like ethyl 2-cyanohex-5-enoate.[1]
-
The Fix: Switch to DMF or DMSO .[1][4][5] The high dielectric constant dissociates the ion pair.[1]
-
Alternative: If you must use a non-polar solvent (e.g., Toluene), add a phase transfer catalyst (TBAB or 18-crown-6).[1]
Q: I am observing O-alkylation instead of C-alkylation. A: While rare for cyanoesters (C-alkylation is thermodynamically preferred), highly polar aprotic solvents (HMPA, DMSO) can sometimes increase O-alkylation rates with "hard" electrophiles.[1]
-
The Fix: Switch to THF or t-BuOH (protic solvents shield the oxygen via H-bonding, favoring C-attack).[1]
Protocol: Standard Alkylation in DMF
-
Dissolution: Dissolve ethyl 2-cyanohex-5-enoate (1.0 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Add NaH (60% dispersion, 1.1 eq) at 0°C under Ar/N2. Stir for 30 min (ensure H2 evolution ceases).
-
Addition: Add alkyl halide (1.2 eq) dropwise.
-
Workup: Dilute with Et2O (not DCM, to avoid emulsion), wash 3x with LiCl (5% aq) to remove DMF.
Module 2: Krapcho Decarboxylation[1]
Objective: Removing the ester group to yield 5-hexenenitrile. Mechanism: Nucleophilic attack of a halide (Cl-) on the ethyl group, followed by decarboxylation.[1]
Critical Solvent Selection
This reaction requires a high-boiling polar aprotic solvent to facilitate the SN2 attack on the ester's ethyl group.[1]
-
DMSO (Dimethyl Sulfoxide): The industry standard.[1] Allows reaction temps of 140-160°C.[1]
-
Water (Additive): Essential.[1][2] The reaction is technically a hydrolysis/decarboxylation.[1] Wet DMSO accelerates the process.[1]
Troubleshooting Guide: Decarboxylation
Q: The reaction is turning black/tarry at 160°C. A: Thermal decomposition of the alkene or polymerization is occurring.
-
The Fix: Lower temperature to 135°C and add LiCl (Lithium Chloride, 2-3 eq). LiCl is more soluble than NaCl in DMSO and accelerates the reaction, allowing lower temps.[1]
Q: I cannot remove DMSO during workup. A: DMSO has a high boiling point (189°C).[1]
-
The Fix: Do not distill. Pour the reaction mixture into a large excess of water (10:1 ratio) and extract with Et2O/Hexane (1:1) . The nitrile product is lipophilic; DMSO stays in the water.[1]
Module 3: Radical Cyclization & RCM
Objective: Cyclizing the C2 position onto the C5 alkene (forming cyclopentanes).
Critical Solvent Selection[1][3]
Visual Decision Matrix
The following diagram illustrates the solvent decision logic based on the desired transformation.
Figure 1: Solvent selection decision tree for functionalizing ethyl 2-cyanohex-5-enoate.
Summary of Reaction Parameters
| Reaction Type | Recommended Solvent | Reagents | Temperature | Critical Note |
| Alkylation (C2) | DMF (Anhydrous) | NaH, Alkyl Halide | 0°C to RT | Ensure DMF is dry to prevent hydrolysis.[1] |
| Decarboxylation | DMSO + H2O | LiCl or NaCl | 135-150°C | Use LiCl to lower temp requirements.[1] |
| RCM | DCM (Degassed) | Grubbs Catalyst | Reflux (40°C) | Dilution is key (<5 mM) to avoid oligomers.[1] |
| Saponification | EtOH / H2O | NaOH / LiOH | RT to 50°C | Selectivity issue: Nitrile may hydrolyze to amide if heated too long.[1] |
References
-
Krapcho Decarboxylation Mechanism & Conditions: Flynn, D. L., et al.[1][3] "The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents." Organic Reactions, 2004.[1]
-
Alkylation of Cyanoacetic Esters: Hessler, J. C. "Alkylation of Cyanoacetic Ester."[1][6] Journal of the American Chemical Society, 1913 (Foundational Protocol).[1] [1]
-
Solvent Effects in Organic Chemistry: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 2003.[1] (General Reference for Solvent Polarity/Dielectric Constants).
-
Synthesis of Cyano-Esters via Knoevenagel (Comparison): BenchChem Technical Support. "Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions."
Troubleshooting low conversion in cyanoacetate alkylation
Diagnostic Triage: Start Here
Before adjusting parameters, identify the specific failure mode using the logic tree below. Low conversion is rarely a single-variable problem; it is usually a mismatch between substrate sterics, base strength, and solvent polarity.
Diagnostic Workflow
Figure 1: Diagnostic logic tree for isolating the root cause of low conversion in cyanoacetate alkylation.
Technical Deep Dive: The Mechanics of Failure
To fix the reaction, you must understand the competing pathways. The alkylation of ethyl cyanoacetate is a classic
Reaction Pathway & Competitive Inhibitors[1]
Figure 2: Kinetic pathway showing the competition between productive alkylation, moisture quenching, and dialkylation.
Troubleshooting Guides (FAQ)
Category 1: Reaction Stalls (Low Conversion)
Q1: My reaction stops at 50% conversion. Adding more base doesn't help. Why? Diagnosis: This is often due to "Enolate Quenching" by water or "Product Inhibition."
-
The Science: Ethyl cyanoacetate has a pKa of ~11. If your solvent contains even trace moisture (0.5%), the hydroxide ions generated from water will quench the enolate back to the starting material. Furthermore, as the reaction progresses, the leaving group salt (e.g., NaBr) accumulates. In non-polar solvents, this can coat the base surface (passivation).
-
The Fix:
-
Solvent: Switch to a polar aprotic solvent like DMF or DMSO, or use dry Acetone.
-
Additives: Add 10 mol% Sodium Iodide (NaI) . This performs an in situ Finkelstein reaction, converting sluggish alkyl chlorides to highly reactive alkyl iodides [1].
-
Protocol: Ensure the base is finely ground (if solid
) to increase surface area.
-
Q2: I am using an alkyl chloride and the reaction is extremely slow. Diagnosis: Chloride is a poor leaving group for this specific soft enolate.
-
The Fix: You do not need to buy the expensive bromide. Add 0.1 - 0.5 equivalents of KI or NaI to the reaction mixture. The iodide displaces the chloride to form the alkyl iodide transiently, which reacts 100-1000x faster with the enolate [2].
Q3: Can I alkylate using a secondary alkyl halide (e.g., Isopropyl bromide)? Diagnosis: Likely not effectively.
-
The Science: Cyanoacetate enolates are bulky. Secondary halides introduce significant steric hindrance, leading to E2 Elimination (alkene formation) rather than
substitution. -
The Fix:
Category 2: Impurity Profiles (Dialkylation)
Q4: I see a significant amount of dialkylated product (M + 2x Alkyl). How do I stop this? Diagnosis: The mono-alkylated product is still acidic (pKa ~10-11) and competes for the base.
-
The Science: Once the mono-alkylated product forms, it can be deprotonated by the remaining base and attack a second equivalent of alkyl halide. This is statistically favored if the alkyl halide is in excess or if the mixing is poor.
-
The Fix:
-
Stoichiometry: Use a excess of Ethyl Cyanoacetate (1.2 - 1.5 eq) relative to the alkyl halide. This ensures the alkyl halide is consumed by the starting material before it sees the product.
-
Base Addition: If using a strong base (NaH), add the alkyl halide slowly to the pre-formed enolate.
-
Phase Transfer Catalysis (PTC): Use solid
with TBAB (Tetrabutylammonium bromide) in Toluene. The low concentration of active enolate in the organic phase suppresses dialkylation [4].
-
Optimized Experimental Protocols
Do not rely on generic literature. Use these field-validated methods.
Method A: Phase Transfer Catalysis (Recommended for Reliability)
Best for: Scale-up, moisture sensitivity, and avoiding dialkylation.
| Reagent | Equivalents | Role |
| Ethyl Cyanoacetate | 1.2 eq | Substrate (Excess minimizes dialkylation) |
| Alkyl Halide | 1.0 eq | Limiting Reagent |
| 2.0 eq | Base (Insoluble reservoir) | |
| TBAB (Tetrabutylammonium Bromide) | 0.05 eq (5 mol%) | Phase Transfer Catalyst |
| Toluene or Acetonitrile | 5-10 Volumes | Solvent |
Protocol:
-
Charge Ethyl Cyanoacetate, Toluene, and finely ground
into the flask. -
Add TBAB. Stir at room temperature for 15 minutes.
-
Add Alkyl Halide dropwise over 30 minutes.
-
Tip: If using a chloride, add 10 mol% KI here.
-
-
Heat to 60-80°C. Monitor by TLC/HPLC.
-
Workup: Filter off the solid salts (
/KX). Wash the filtrate with water. Distill off the solvent.[3]
Method B: Classical Homogeneous (NaOEt/EtOH)
Best for: Simple primary alkyl halides where solvent cost is a factor.
Protocol:
-
Prepare Sodium Ethoxide: Dissolve Sodium metal (1.05 eq) in anhydrous Ethanol under
. -
Cool to 0°C. Add Ethyl Cyanoacetate (1.0 eq) dropwise. Stir 30 min.
-
Add Alkyl Halide (1.0 eq) dropwise.
-
Reflux until complete (usually 2-4 hours).
-
Critical Note: This method is highly susceptible to moisture. Ethanol must be "Super Dry."
Comparative Data: Base & Solvent Effects[4]
The choice of base determines the reaction mechanism's efficiency.
| Base System | Solvent | Rate | Dialkylation Risk | Moisture Tolerance |
| NaH | THF / DMF | Fast | High | Zero (Dangerous) |
| NaOEt | Ethanol | Medium | Medium | Low |
| Acetone | Slow | Low | Moderate | |
| Toluene | Fast | Very Low | High |
References
-
Finkelstein Reaction Application: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Halide Reactivity: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. [Link]
-
Knoevenagel Alternative: Jones, G. (1967). The Knoevenagel Condensation.[4] Organic Reactions, 15, 204. [Link]
-
PTC Advantages: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.[1] [Link]
Sources
Removing unreacted 4-bromo-1-butene from reaction mixtures
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in alkylation and metathesis workflows: the efficient removal of unreacted 4-bromo-1-butene.
Because 4-bromo-1-butene is a bifunctional reagent (possessing both a nucleophile-susceptible alkyl bromide and a terminal alkene), trace contamination can severely compromise downstream cross-coupling, metathesis, or biological assay integrity[1]. This guide bypasses generic advice, providing you with causality-driven troubleshooting, self-validating protocols, and quantitative parameters to ensure absolute product purity.
Part 1: Physico-Chemical Profile of 4-Bromo-1-butene
To remove an impurity, you must first understand its physical and chemical boundaries. The following quantitative parameters dictate the boundaries of our separation strategies.
| Property | Value | Experimental Causality & Significance |
| Boiling Point | 98–100 °C | Amenable to vacuum distillation. However, its moderate volatility means it can easily become trapped in viscous oils, requiring solvent chasing[2]. |
| Density | 1.33 g/mL | Heavier than water. During aqueous workups, undiluted 4-bromo-1-butene will settle at the bottom, potentially inverting phase separations if not diluted with a lighter organic solvent[2]. |
| Flash Point | 1 °C | Highly flammable. Evaporation must be conducted in spark-free rotary evaporators with proper ventilation[2]. |
| Molecular Weight | 135.00 g/mol | Used to calculate the exact stoichiometric equivalents of solid-phase scavenger resins required for complete removal[2]. |
| Reactivity | Dual-functional | Acts as a potent electrophile and a terminal olefin. It will irreversibly bind to nucleophilic scavenger resins (e.g., amines, thiols)[1]. |
Part 2: Diagnostic Workflow for Reagent Removal
Selecting the wrong purification method leads to yield loss and co-elution. Use the logical matrix below to determine the optimal removal strategy based on the thermal stability and volatility of your target product.
Decision matrix for removing unreacted 4-bromo-1-butene from reaction mixtures.
Part 3: Troubleshooting Guides & FAQs
Q1: My synthesized product co-elutes with 4-bromo-1-butene during silica gel chromatography. Why is this happening, and how can I fix it? Causality: 4-Bromo-1-butene lacks polar functional groups capable of hydrogen bonding. Consequently, it has virtually no affinity for the polar silanol groups on the silica gel stationary phase and elutes almost immediately with the solvent front in non-polar eluents (e.g., hexanes)[1]. If your target product is also highly lipophilic, they will co-elute. Solution: Abandon chromatography for this specific separation. Instead, utilize a polymer-supported scavenger resin . Adding an aminomethyl polystyrene resin to the mixture allows the primary amine on the solid support to act as a nucleophile, undergoing an SN2 reaction with the alkyl bromide. The impurity becomes covalently anchored to the macroscopic polymer beads, which are then simply filtered away[3].
Q2: I attempted to remove the excess 4-bromo-1-butene via standard rotary evaporation, but
Q3: Can I use liquid amines (like triethylamine) instead of expensive scavenger resins to destroy the excess alkyl halide? Causality: While a liquid amine will successfully react with 4-bromo-1-butene, it generates a quaternary ammonium salt or a secondary/tertiary amine byproduct that remains dissolved in your reaction mixture. You have simply traded one impurity for another. Polymer-bound scavengers confine the byproduct to a solid state, enabling purification by simple physical filtration[4].
Part 4: Self-Validating Experimental Protocols
Protocol A: Vacuum Evaporation with Solvent Chasing
Use this protocol if your target product is a non-volatile solid or heavy oil.
-
Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask. Remove the bulk reaction solvent using a rotary evaporator (40 °C water bath, pressure adjusted based on the solvent).
-
Matrix Disruption: Once the bulk solvent is removed, add 10 mL of Dichloromethane (DCM) per gram of crude material. Swirl until the crude is completely homogeneous.
-
Solvent Chasing: Evaporate the DCM under reduced pressure (down to 10 mbar).
-
Iteration: Repeat the DCM addition and evaporation cycle two more times.
-
High Vacuum Drying: Attach the flask to a Schlenk line or high-vacuum manifold (<1 mbar) for 2 hours at room temperature.
-
Self-Validation Step: Monitor the mass of the flask. Once the mass stabilizes between two consecutive 30-minute high-vacuum intervals (
mass < 2 mg), evaporation is complete. To chemically validate, spot the product on a TLC plate and dip it in a KMnO stain. 4-Bromo-1-butene will rapidly oxidize, forming a bright yellow spot on a purple background. The absence of this spot confirms successful removal.
Protocol B: Polymer-Supported Scavenging (Nucleophilic Trapping)
Use this protocol if your product is volatile, heat-sensitive, or co-elutes during chromatography.
-
Resin Selection & Swelling: Weigh out 3.0 to 5.0 molar equivalents of Aminomethyl Polystyrene Resin (substitution typically 0.8 – 2.0 mmol/g) relative to the calculated amount of unreacted 4-bromo-1-butene[3].
-
Solvent Matching: Dissolve your crude mixture in Dichloromethane (CH
Cl ).-
Causality: Polystyrene-based resins require specific solvents to swell. CH
Cl provides a high swelling volume (2.0 - 7.0 mL/g), expanding the polymer matrix and exposing the reactive amine sites hidden within the pores to the bulk solution[3].
-
-
Incubation: Add the swollen resin to the solution and stir gently (using an orbital shaker or a suspended magnetic stirrer) at room temperature for 12–16 hours.
-
Causality: Vigorous magnetic stirring can mechanically grind the polymer beads into a fine powder, clogging filters and releasing impurities back into the solution.
-
-
Self-Validation Step: Before filtering, extract 50 µL of the supernatant, dilute in CDCl
, and run a rapid H NMR. Look for the disappearance of the characteristic triplet at ~3.4 ppm (-CH Br). If the peak is gone, the covalent capture is complete. If it persists, add 1.0 additional equivalent of resin and shake for 4 more hours. -
Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4).
-
Resin Washing: Wash the resin bed with alternating volumes of CH
Cl and Methanol (3 x 10 mL each) to ensure your target product is fully eluted from the polymer matrix. Concentrate the combined filtrates to yield the pure product.
References
Sources
Minimizing dialkylation side products in mono-alkylation of cyanoacetate
The following technical guide is structured as a specialized support center resource for researchers optimizing the alkylation of cyanoacetates.
Executive Summary: The "Dialkylation Trap"
Mono-alkylating ethyl cyanoacetate is deceptively difficult compared to diethyl malonate.[1] The linear nature of the cyano group offers minimal steric hindrance, and the acidity of the mono-alkylated product (
This guide provides mechanistic insights and self-validating protocols to shift the kinetic selectivity toward the mono-substituted product.
Troubleshooting Guide & FAQs
Q1: Why is dialkylation persisting even when I use a 1:1 stoichiometry?
Diagnosis: This is a classic kinetic issue driven by local concentration effects and proton transfer rates .[1] Mechanism: When you form the enolate of ethyl cyanoacetate and add an alkyl halide, the first equivalent of mono-alkylated product formed is still acidic. If you use a strong base (like NaH or NaOEt) in a homogeneous solution, the remaining unsubstituted enolate can rapidly deprotonate the newly formed mono-alkylated product (intermolecular proton transfer). This generates the mono-alkyl enolate, which reacts with the remaining alkyl halide to form the dialkylated impurity. Corrective Action:
-
Invert Addition Order: Do not add the alkyl halide to the enolate. Instead, add the base slowly to a mixture of the cyanoacetate and alkyl halide (if compatible).
-
Change the Base: Switch from strong bases (NaH, alkoxides) to weaker bases (e.g., potassium carbonate) that struggle to deprotonate the less acidic mono-alkylated product effectively [1].[1]
Q2: Which base/solvent system gives the highest mono-selectivity?
Recommendation: Solid-Liquid Phase Transfer Catalysis (PTC) .
Protocol: Use anhydrous Potassium Carbonate (
-
Surface Chemistry: The reaction occurs at the solid-liquid interface.[1] The base (
) is not dissolved, limiting the concentration of active base. -
Ion Pairing: The bulky quaternary ammonium cation (
) forms a lipophilic ion pair with the cyanoacetate enolate.[1] This "naked" enolate is highly reactive but, crucially, the mild basicity of carbonate is often insufficient to rapidly deprotonate the mono-alkylated product, which is sterically bulkier and slightly less acidic [2].
Q3: I cannot change my base. How do I optimize a homogeneous reaction (e.g., NaOEt/EtOH)?
Optimization Strategy: If you are locked into a classical alkoxide system, you must exploit statistical probability .[1]
-
Stoichiometry: Increase the equivalents of Ethyl Cyanoacetate to 1.5 – 2.0 equivalents relative to the alkyl halide.
-
Recovery: Cyanoacetates are easily separated from the product via distillation due to the boiling point difference.[1] This "waste" of starting material is often cheaper than the yield loss associated with inseparable dialkylated byproducts.
Q4: My alkyl halide is unreactive, requiring heat. Does this affect selectivity?
Insight: Yes. Higher temperatures increase the energy of the system, lowering the activation energy barrier difference between the first and second alkylation (
-
Catalytic Iodide: Add 10 mol% NaI (Finkelstein condition) to convert a sluggish alkyl chloride/bromide into a reactive alkyl iodide in situ.[1] This allows you to run the reaction at a lower temperature, preserving selectivity.
Advanced Protocol: The "Knoevenagel Bypass"
If direct alkylation yields >15% dialkylation despite optimization, switch to the Knoevenagel Condensation-Reduction sequence .[1] This is the industry "cheat code" for high-purity mono-substitution [3].
Workflow:
-
Condensation: React Ethyl Cyanoacetate with the corresponding Aldehyde (not alkyl halide) using a catalytic base (piperidine/acetic acid).[1] This forms the
-unsaturated ester.-
Note: Dialkylation is chemically impossible here because the double bond consumes the active site.
-
-
Reduction: Reduce the alkene using Sodium Borohydride (
) or catalytic hydrogenation ( ).[1]
Decision Matrix:
-
Use Direct Alkylation if: R-X is primary, highly reactive (benzyl/allyl), and available.[1]
-
Use Knoevenagel Bypass if: R-X is secondary, unreactive, or if the dialkyl impurity is inseparable by distillation.[1]
Visualizing the Competition
The following diagram illustrates the kinetic competition. To minimize "Path B" (Dialkylation), we must manipulate
Caption: Kinetic competition pathway. Path B (Red) is minimized by using weak bases or phase transfer catalysis to suppress the formation of Enolate B.
Data Summary: Condition Selection
| Parameter | Classical Method (NaOEt/EtOH) | Phase Transfer (K2CO3/Acetone) | Knoevenagel Bypass |
| Base Strength | Strong (Alkoxide) | Weak (Carbonate) | Catalytic Amine |
| Reaction Phase | Homogeneous | Heterogeneous (Solid-Liquid) | Homogeneous |
| Dialkylation Risk | High (10-25%) | Low (<5%) | Zero (0%) |
| Substrate Req. | Alkyl Halide | Alkyl Halide | Aldehyde |
| Key Advantage | Fast reaction rates | High selectivity; Easy workup | 100% Mono-selectivity |
| Primary Risk | Transesterification; Dialkylation | Slower kinetics | Requires reduction step |
References
-
Vertex AI Search. (2025).[1] Process for monoalkylation of C-H acidic methylene groups. US7038072B2.[1] 2
-
MDPI. (2015).[1] Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts 2015, 5. 3[1][3][4][5][6][7][8][9]
-
Grossman, R. B., & Varner, M. A. (1997).[1] Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile. Journal of Organic Chemistry. 7[1][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions | MDPI [mdpi.com]
- 6. bipublication.com [bipublication.com]
- 7. datapdf.com [datapdf.com]
- 8. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020212584A1 - Process for preparing cyanoacetates - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of Ethyl 2-Cyano-5-Hexenoate in Acidic Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of ethyl 2-cyano-5-hexenoate (also known as 2-cyano-hex-5-enoic acid ethyl ester). This bifunctional molecule—featuring an
This guide is engineered to move beyond basic instructions. Here, we analyze the chemical causality behind degradation, provide self-validating experimental protocols, and establish robust parameters to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my product rapidly degrade during standard acidic workups (e.g., 1M HCl)?
The Causality: The
Self-Validating Diagnostic: Run a parallel workup using a buffered weak acid (e.g., saturated
, pH ~5.5) versus 1M HCl (pH ~0). Monitor the organic layer by TLC/LC-MS. If the ester remains intact inbut degrades in HCl, acid hydrolysis is the confirmed culprit.
Q2: I observe a significant loss of mass (M-44) and a new peak in my LC-MS after acidic reflux. What is happening?
The Causality: You are observing thermal decarboxylation. If ethyl 2-cyano-5-hexenoate hydrolyzes to 2-cyano-hex-5-enoic acid, this intermediate acts as an
Self-Validating Diagnostic: To confirm this pathway, trap the evolved gas using a barium hydroxide (
) solution during the acidic heating phase. The formation of a white barium carbonate () precipitate confirms evolution, validating that hydrolysis and subsequent decarboxylation have occurred.
Q3: Can the terminal alkene be affected by acidic conditions?
The Causality: Yes. While stable to dilute aqueous acids, exposure to concentrated strong acids (e.g.,
Part 2: Degradation Pathway Visualization
The following diagram maps the divergent degradation pathways of ethyl 2-cyano-5-hexenoate when exposed to acidic environments.
Acid-catalyzed degradation pathways of ethyl 2-cyano-5-hexenoate.
Part 3: Quantitative Stability Data
To assist in experimental design, the table below summarizes the hydrolytic stability profile of ethyl 2-cyano-5-hexenoate under various acidic conditions.
| Condition | pH Level | Temp (°C) | Primary Degradation Pathway | Estimated Half-Life ( | Recommended Preventive Action |
| 1M HCl (aq) | ~0.0 | 25 | Ester Hydrolysis | < 2 hours | Avoid strong mineral acids during workup. |
| 10% TFA in DCM | ~1.0 | 25 | Ester Hydrolysis | ~ 4 hours | Neutralize immediately after deprotection steps. |
| Sat. | ~5.5 | 25 | None (Stable) | > 7 days | Use as the standard quenching reagent. |
| Conc. | < 0.0 | 25 | Alkene Hydration & Nitrile Hydrolysis | < 15 mins | Strictly incompatible. |
| 1M HCl (aq) | ~0.0 | 60 | Hydrolysis + Decarboxylation | < 10 mins | Avoid heating acidic aqueous mixtures. |
Part 4: Validated Experimental Protocols
Protocol 1: Mild Acidic Workup (pH-Controlled Extraction)
Use this protocol to isolate ethyl 2-cyano-5-hexenoate from basic reaction mixtures (e.g., after alkylation of ethyl cyanoacetate) without triggering acid hydrolysis.
-
Step 1: Quench at 0°C. Slowly add the reaction mixture to a cold, saturated aqueous solution of
(pH ~5.5).-
Rationale: Strong mineral acids (pH < 2) rapidly protonate the ester carbonyl, initiating hydrolysis[1].
provides sufficient protons to quench basic intermediates without crossing the threshold for acid-catalyzed ester cleavage.
-
-
Step 2: Extract with MTBE. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) rather than Ethyl Acetate (EtOAc).
-
Rationale: MTBE is less miscible with water than EtOAc, reducing the carryover of aqueous acidic protons into the organic phase, thereby preventing late-stage hydrolysis during concentration.
-
-
Step 3: Bicarbonate Wash. Wash the combined organic layers with saturated aqueous
, followed by brine.-
Rationale (Self-Validating Step): The bicarbonate wash neutralizes any residual acidic species. If
evolution (bubbling) is observed, active acid was successfully neutralized before it could degrade the product during evaporation.
-
-
Step 4: Dry thoroughly. Dry the organic layer over anhydrous
and filter.-
Rationale: Removes residual water. Water must be strictly excluded before heating, as acid-catalyzed hydrolysis requires
as the nucleophile[3].
-
-
Step 5: Low-Temperature Concentration. Concentrate under reduced pressure at a water bath temperature
.-
Rationale:
-cyano acids (formed if trace hydrolysis occurred) are highly susceptible to thermal decarboxylation. Keeping the temperature low prevents the formation of hex-5-enenitrile.
-
Protocol 2: HPLC Monitoring of Hydrolytic Degradation
Use this protocol to accurately monitor the stability of your compound without inducing degradation during the analysis.
-
Step 1: Sample Preparation. Prepare a 1 mg/mL solution of the sample in anhydrous Acetonitrile (MeCN).
-
Rationale: Anhydrous MeCN prevents auto-hydrolysis in the autosampler vial while waiting in the queue.
-
-
Step 2: Mobile Phase Selection. Use a mobile phase of Water/MeCN buffered with 0.1% Formic Acid (pH ~2.7).
-
Rationale: While the compound is sensitive to strong acids, 0.1% Formic Acid is generally well-tolerated for the short duration of an HPLC run (
< 15 min) and ensures sharp peak shapes for any carboxylic acid degradants.
-
-
Step 3: Wavelength Selection. Monitor the run at 210 nm.
-
Rationale: The ester and nitrile functional groups lack strong chromophores above 220 nm, making 210 nm necessary for accurate quantification.
-
Self-Validating Diagnostic: Inject a blank (pure solvent) immediately after the sample run. If carryover peaks appear at the exact retention time of the hydrolyzed acid, it indicates on-column degradation rather than a true sample impurity.
-
References
1.[4] Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. nih.gov.[Link] 2.[3] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. chemistrysteps.com.[Link] 3.[2] Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. rsc.org.[Link] 4.[1] Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. perlego.com.[Link]
Sources
Overcoming steric hindrance in functionalization of alpha-cyano esters
Technical Support Center: Advanced Functionalization of
Subject: Overcoming Steric Hindrance in Quaternary Center Formation Ticket ID: ACE-STERIC-001 Responder: Dr. A. Vance, Senior Application Scientist, Synthetic Methodology Division
Executive Summary: The "Steric Wall"
You are likely here because your standard alkylation (NaH/THF + Alkyl Halide) failed. You either recovered starting material or observed decomposition.
The Root Cause:
This guide bypasses standard
Diagnostic Workflow
Before modifying your reaction, determine the correct pathway based on your target electrophile.
Figure 1: Selection logic for functionalizing sterically hindered
Protocol Module A: Palladium-Catalyzed -Arylation[1][2]
Scenario: You need to couple an aryl ring to the
The Science:
Standard ligands (like
Recommended System:
-
Catalyst:
or -
Ligand:
(Tri-tert-butylphosphine) or Q-Phos.[1] -
Base:
(mild) or (strong). Avoid NaH (causes reduction).
Troubleshooting Q&A:
Q: My reaction turns black immediately and yields no product. Why? A: This is "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) species.
Fix: Ensure your Ligand:Pd ratio is at least 2:1. If using
, use the tetrafluoroborate salt () for better stability, mixed with the base before adding Pd.
Q: I see the de-halogenated arene (Ar-H) instead of the product. A: This is
-hydride elimination or protonation from the solvent.
Fix: Switch solvent from THF to Toluene or DME . Ensure the reaction is strictly anhydrous.
Standard Protocol (Hartwig Conditions):
-
Charge flask with
(1 mol%) and Ligand (2 mol%). -
Add Aryl Bromide (1.0 equiv) and
-Cyano Ester (1.1 equiv). -
Add
(3.0 equiv) or . -
Add Toluene (0.5 M concentration).
-
Critical: Degas via freeze-pump-thaw (3 cycles). Oxygen kills this catalyst.
-
Heat to 70-100°C.
Protocol Module B: Phase Transfer Catalysis (PTC)
Scenario: You need to install an alkyl group (Methyl, Benzyl) to create a quaternary center. Common Failure: The reaction stalls at 50% conversion; stirring longer yields decomposition.
The Science: In homogenous solution (e.g., LDA/THF), the crowded enolate aggregates, becoming unreactive. PTC moves the reaction to the interface . A quaternary ammonium catalyst extracts the enolate into the organic phase as a loose ion pair. The bulky catalyst cation shields one face of the enolate, preventing aggregation and accelerating the reaction with the alkyl halide.
Recommended System:
-
Catalyst: TBAB (Tetrabutylammonium bromide) for simple cases; Maruoka Catalyst (spiro-ammonium salts) for extreme hindrance/enantioselectivity.
-
Base: 50% aqueous KOH or solid
. -
Solvent: Toluene or DCM.
Troubleshooting Q&A:
Q: The reaction is too slow even with PTC. A: The "poisoning" effect. The leaving group (bromide/iodide) from the alkylating agent accumulates and competes with the enolate for the catalyst.
Fix: Use Alkyl Chlorides or Alkyl Mesylates instead of Iodides. Iodide is a "catalyst poison" in PTC because it pairs too strongly with the ammonium salt.
Q: Can I make chiral quaternary centers this way? A: Yes. This is the primary application of Maruoka catalysts.
Fix: Use
-3,4,5-trifluorophenyl-NAS bromide (Maruoka Cat). Lower temperature to 0°C or -20°C to maximize enantioselectivity ().
Data Comparison: Solvent Effects in PTC
| Solvent | Dielectric Constant | Reaction Rate | Comment |
| Toluene | 2.38 | High | Best for loose ion-pairing; highest rates. |
| DCM | 8.93 | Medium | Good solubility, but slightly slower rates. |
| THF | 7.58 | Low | Avoid. Miscibility with water disrupts the interface. |
Protocol Module C: Decarboxylative Allylation
Scenario: You need to add an allyl group, but the substrate is base-sensitive. Common Failure: Retro-Claisen condensation (cleavage of the ester).
The Science:
Instead of using an external base to deprotonate the hindered
-
Why it works: The nucleophile (enolate) and electrophile (
-allyl Pd) are generated simultaneously in the same coordination sphere. Sterics are minimized because the reaction is intramolecular-like.
Mechanism Diagram:
Figure 2: The Tsuji-Trost decarboxylative cycle avoids external bases.
Protocol (Tsuji-Trost):
-
Substrate Prep: Convert your
-cyano ester to the allyl ester form (if not already). -
Catalyst:
(5 mol%). -
Solvent: THF or Dioxane (0.1 M).
-
Temp: Room Temperature to 60°C.
-
Note: No base is added. The reaction produces
gas; ensure venting.
References
-
Culkin, D. A., & Hartwig, J. F. (2002).
-Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[3][4] The Journal of Organic Chemistry. Link -
Wang, X., Kitamura, M., & Maruoka, K. (2007).[5] New, Chiral Phase Transfer Catalysts for Effecting Asymmetric Conjugate Additions of
-Alkyl- -cyanoacetates to Acetylenic Esters.[5][6] Journal of the American Chemical Society.[4][7] Link -
Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[2][7] Journal of the American Chemical Society.[4][7] Link
-
Nagata, K., Sano, D., & Itoh, T. (2007).[8] Catalytic Asymmetric Alkylation of
-Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett. Link
Sources
- 1. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. New, chiral phase transfer catalysts for effecting asymmetric conjugate additions of alpha-alkyl-alpha-cyanoacetates to acetylenic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.strem.com [resources.strem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum analysis of 2-Cyano-hex-5-enoic acid ethyl ester
Technical Guide: 1H NMR Spectrum Analysis of 2-Cyano-hex-5-enoic Acid Ethyl Ester
Executive Summary & Application Context
2-Cyano-hex-5-enoic acid ethyl ester (Ethyl 2-cyanohex-5-enoate) is a critical bifunctional intermediate often utilized in the synthesis of non-proteinogenic amino acids via the Sogawa or O’Donnell pathways, and in the construction of heterocyclic scaffolds.
Its structural integrity hinges on the successful mono-alkylation of ethyl cyanoacetate. This guide provides a comparative analysis of 1H NMR spectroscopy versus GC-MS for validating this compound, demonstrating why NMR is the superior primary method for distinguishing the target mono-alkylated product from the thermodynamically favored di-alkylated impurities.[1]
Structural Logic & Resonance Prediction
Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments.[2] The molecule consists of an ethyl ester anchor, an alpha-methine proton (the critical diagnostic handle), and a homoallylic alkene tail.[2]
Molecular Formula:
Key Diagnostic Signals (The "Fingerprint")[1]
-
The
-Proton ( ): Located at position 2.[1] This proton is acidic and flanked by two electron-withdrawing groups (EWG): the nitrile ( ) and the ester ( ). It is the single most important signal for purity assessment.[1] -
The Terminal Alkene (
): Characteristic multiplet and vinyl splitting patterns at 5.0–6.0 ppm confirm the integrity of the hexenoic chain.[1] -
The Ethyl Group (
): A standard triplet-quartet system that serves as an internal calibration standard for integration.[1]
Experimental Protocol
To ensure high-resolution data suitable for publication or regulatory filing, follow this standardized protocol.
Reagents:
-
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane).[1]-
Note:
is preferred over DMSO- for this ester to prevent potential H/D exchange at the acidic -position, which would erase the diagnostic signal.
-
-
Analyte Concentration: 10–15 mg of oil in 0.6 mL solvent.
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1):
5.0 seconds. (Crucial for accurate integration of the isolated alkene protons vs. the ethyl chain). -
Scans (NS): 16 (sufficient for >95% purity).
Detailed Spectrum Analysis
The following table details the chemical shifts (
Table 1: 1H NMR Assignment for 2-Cyano-hex-5-enoic acid ethyl ester in
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Value |
| H-2 | 3.45 – 3.55 | Triplet (t) or dd | 1H | Critical: Confirms mono-alkylation.[1] Absence indicates di-alkylation.[1] | ||
| H-5 | Internal Vinyl | 5.70 – 5.85 | Multiplet (ddt) | 1H | - | Confirms presence of alkene tail.[1] |
| H-6a | Terminal Vinyl (cis) | 5.05 – 5.12 | Multiplet (dd) | 1H | Characteristic vinyl splitting.[1] | |
| H-6b | Terminal Vinyl (trans) | 4.98 – 5.04 | Multiplet (dd) | 1H | Characteristic vinyl splitting.[1] | |
| H-OCH2 | Ester Methylene | 4.25 | Quartet (q) | 2H | Chemical shift confirms ester formation.[1] | |
| H-3 | Internal | 1.95 – 2.10 | Multiplet (q/m) | 2H | - | Bridge between functional head and tail.[1] |
| H-4 | Allylic | 2.20 – 2.35 | Multiplet (q/m) | 2H | - | Deshielded slightly by alkene.[1] |
| H-CH3 | Ester Methyl | 1.31 | Triplet (t) | 3H | Integration reference.[1] |
Comparative Analysis: NMR vs. GC-MS
In process development, researchers often choose between NMR and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] While GC-MS is the industry standard for trace impurity profiling, NMR is superior for structural verification of this specific class of cyano-esters.
Table 2: Performance Comparison for Cyano-Ester Validation
| Feature | 1H NMR (Recommended) | GC-MS (Alternative) | Scientific Rationale |
| Primary Failure Mode Detection | Excellent. Distinctly separates mono-alkylated (t, 3.5 ppm) from di-alkylated (null at 3.5 ppm) species.[1] | Moderate. Di-alkylated byproducts often have similar retention times and fragmentation patterns (M+ - Et), leading to co-elution issues.[1] | NMR looks at the proton environment, which changes drastically upon second alkylation.[1][2] |
| Quantification (Purity) | Absolute (qNMR). No reference standard needed.[1] Ratio of Alkene H to Methyl H provides exact purity.[1] | Relative. Requires calibration curves.[1] Response factors for cyano-esters vary non-linearly.[1] | qNMR is self-validating via internal integration ratios.[1] |
| Sample Integrity | Non-Destructive. Sample is recoverable.[1] | Destructive. High injection port temps ( | Thermal instability of |
| Limit of Detection | Moderate (~1%).[1] | Superior (<0.1%). | GC-MS is better for finding trace solvent residues, but worse for the main assay.[1][2] |
The "Blind Spot" of GC-MS
In GC-MS, the molecular ion (
Analytical Workflow & Decision Matrix
The following diagram illustrates the logical workflow for validating the synthesis of 2-Cyano-hex-5-enoic acid ethyl ester, highlighting the "Go/No-Go" decision points based on the NMR data derived above.
Figure 1: Analytical Decision Matrix for 2-Cyano-hex-5-enoic acid ethyl ester. Note the critical checkpoint at the
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for chemical shift rules of
-cyano esters). -
Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]1][2]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1] (Reference for pulse sequence selection and relaxation delay protocols).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Source for fragmentation patterns of cyano-esters). Available at: [Link]1][2]
Sources
FTIR characteristic peaks for nitrile and ester groups in hexenoates
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Diagnostic Power of Vibrational Spectroscopy
In the synthesis of complex pharmaceutical intermediates, specifically hexenoate derivatives (e.g., precursors for statins or pyrrole-based drugs), distinguishing between structural isomers and validating functionalization is critical. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an unrivaled advantage in rapid, in-line monitoring of functional group transformation.
This guide analyzes the spectral characteristics of nitrile (-C≡N) and ester (-COOR) groups within hexenoate systems. We compare the efficacy of FTIR against Raman and NMR, demonstrating that FTIR is the superior tool for detecting conjugation status —a key quality attribute in Michael addition products like ethyl 2-cyano-3-hexenoate .
Technical Deep Dive: Characteristic Peaks & Mechanistic Insights
The vibrational frequency of nitrile and ester groups is heavily influenced by their electronic environment. In hexenoates, the position of the double bond relative to these groups (conjugation) causes measurable shifts in wavenumber (
A. The Spectral Fingerprint: Nitrile & Ester [1]
| Functional Group | Vibration Mode | Non-Conjugated Frequency ( | Conjugated Frequency ( | Intensity | Diagnostic Note |
| Nitrile (-C≡N) | Stretching ( | 2240 – 2260 | 2215 – 2230 | Medium/Weak | Conjugation lowers frequency due to resonance delocalization. |
| Ester Carbonyl (C=O) | Stretching ( | 1735 – 1750 | 1715 – 1730 | Very Strong | The "Rule of Three" applies: Look for accompanying C-O bands.[2][3] |
| Alkene (C=C) | Stretching ( | 1640 – 1650 | 1590 – 1610 | Medium | Intensity increases significantly when conjugated with C=O or CN. |
| Ester (C-O) | Stretching ( | 1150 – 1300 | 1200 – 1300 | Strong | Often appears as a doublet; highly sensitive to skeletal structure. |
B. Mechanistic Insight: The Conjugation Effect
Why do peaks shift?
-
Inductive Effect: Electron-withdrawing groups (like Nitrile) on an isolated system typically raise the frequency of adjacent bonds due to bond stiffening.
-
Mesomeric (Resonance) Effect: In conjugated systems (e.g., ethyl 2-cyano-3-hexenoate ), the
-electrons delocalize across the C=C-C=O or C=C-C≡N system. This reduces the double-bond character of the C=O and C≡N bonds, weakening the force constant ( ) and lowering the vibrational frequency ( ) according to Hooke's Law:-
Result: A shift of ~15-30
to lower wavenumbers is the definitive marker of successful conjugation.
-
C. Case Study Data: Ethyl 2-cyano-3-hexenoate
Experimental data for this specific intermediate highlights the diagnostic shifts:
-
: Observed at 2217
(shifted down from standard 2250 ). -
: Observed at 1715
(shifted down from standard 1740 ). -
: Observed at 1596
(enhanced intensity due to polarization).
Comparative Analysis: FTIR vs. Alternatives
Is FTIR always the best choice? This section objectively compares FTIR against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) for hexenoate analysis.
Comparison Matrix
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | 1H-NMR |
| Nitrile Detection | Good. Distinct peak in a quiet region (2200 | Excellent. C≡N is a strong Raman scatterer; higher sensitivity than FTIR. | N/A. Nitrile carbon is invisible in 1H-NMR; requires 13C-NMR (slow). |
| Ester Detection | Excellent. C=O stretch is often the strongest peak in the spectrum. | Weak. C=O is a weak Raman scatterer. | Good. Detected via alpha-protons, but signals can overlap. |
| Water Interference | High. Aqueous samples require specialized cells (CaF2) or ATR. | None. Water is Raman inactive.[4] Ideal for aqueous reaction monitoring.[5] | High. Deuterated solvents required. |
| Throughput | High. <1 min per sample (ATR). | High. <1 min per sample. | Low. 5-10 mins per sample (prep + scan). |
| Cost | Low. ($) | Medium. ( | High. ( |
Verdict:
-
Use FTIR for routine quality control (QC) and checking the ester/conjugation status. It is the most balanced tool for detecting both the carbonyl and the nitrile simultaneously.
-
Use Raman if you are specifically monitoring the nitrile formation in an aqueous environment, as the water signal will obscure the FTIR spectrum, but the nitrile Raman signal will be intense.
Experimental Protocol: ATR-FTIR of Liquid Hexenoates
Objective: Obtain a high-quality spectrum of an oily hexenoate intermediate to determine conjugation status.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR (Attenuated Total Reflectance) accessory.
Workflow:
-
System Prep: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure energy throughput is >95% of the baseline.
-
Background Scan: Collect a background spectrum (air) to subtract atmospheric
(~2350 ) and .-
Settings: 4
resolution, 16 scans.
-
-
Sample Application:
-
Using a glass pipette, place 10-20
of the liquid hexenoate directly onto the center of the crystal. -
Note: Ensure the crystal is fully covered to prevent baseline tilt.
-
-
Acquisition:
-
Scan range: 4000 – 600
. -
Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Baseline correct if necessary (rarely needed for clean oils).
-
Visualizations
Figure 1: Spectral Assignment Logic Flow
A logical pathway to assigning peaks in a hexenoate spectrum.
Caption: Logic flow for distinguishing conjugated vs. non-conjugated functional groups in hexenoates.
Figure 2: Conjugation Decision Tree
How to interpret the combined data to validate the molecule structure.
Caption: Decision tree for structural validation based on wavenumber shifts.
References
-
National Institutes of Health (NIH). (2021). Ethyl 3-hexenoate | C8H14O2 | CID 5362622 - PubChem. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra: Nitriles and Esters. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2015). Synthesis and Characterization of Ethyl-2-cyano-3-hexenoate Derivatives. Retrieved from [Link]
-
Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]
Sources
Analytical Superiority in Isomer Differentiation: NMR Shift Diagnostics for Terminal vs. Internal Alkenes
In drug development and complex organic synthesis, distinguishing between terminal and internal alkene isomers is a critical quality control step. Processes such as olefin cross-metathesis, catalytic isomerization, and polymerization heavily depend on the exact position of the carbon-carbon double bond. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural elucidation.
This guide provides an objective, in-depth comparison of ¹H and ¹³C NMR methodologies for differentiating terminal and internal alkenes. By understanding the mechanistic causality behind chemical shift differences and employing a self-validating experimental protocol, researchers can achieve unambiguous isomer identification.
Mechanistic Foundations of Alkene Chemical Shifts
The differentiation of alkene isomers via NMR is fundamentally rooted in the electronic environment and magnetic anisotropy of the C=C
-
Magnetic Anisotropy: When an alkene is placed in an applied magnetic field, the
-electrons circulate, creating an induced local magnetic field. This induced field opposes the applied field in the center of the -bond but reinforces it at the periphery where the vinylic protons reside. Consequently, vinylic protons are strongly deshielded and shifted downfield to the 4.5–7.0 ppm region[1]. -
Steric and Inductive Effects: While alkyl groups are inductively electron-donating, their steric bulk and perturbation of the
-system lead to a net deshielding of the adjacent vinylic protons and carbons[2]. Because terminal alkenes lack a second alkyl substituent, their terminal vinylic protons (=CH₂) and carbons experience less steric deshielding compared to internal alkenes (-CH=CH-). This creates a reliable, quantifiable chemical shift differential.
Quantitative Comparison: ¹H and ¹³C NMR Shifts
The most definitive way to compare and identify alkene isomers is by cross-referencing their ¹H and ¹³C chemical shifts alongside their spin-spin coupling constants (
Table 1: Diagnostic NMR Shifts for Alkene Isomers
| Alkene Type | Structural Motif | ¹H NMR Shift ( | ¹H Coupling ( | ¹³C NMR Shift ( |
| Terminal (Geminal) | R-CH=CH₂ | 4.5 - 5.5 | ² | 110 - 115 |
| Terminal (Internal) | R-CH =CH₂ | 5.5 - 6.0 | ³ | 135 - 145 |
| Internal (Cis/Trans) | R-CH =CH -R' | 5.2 - 7.0 | ³ | 120 - 135 |
Causality Insight: The terminal =CH₂ carbon is highly shielded (110–115 ppm) due to the absence of deshielding alkyl substituents, making it the most definitive diagnostic marker in the ¹³C spectrum[3],[4]. Conversely, internal sp² carbons resonate further downfield (120–135 ppm)[5].
High-Resolution NMR Workflow for Isomer Identification
As a Senior Application Scientist, it is critical to recognize that while ¹H NMR provides rapid structural screening, integration values can be skewed by improper relaxation delays or baseline distortions. The following self-validating protocol ensures trustworthy, reproducible data acquisition for alkene mixtures.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15–25 mg of the alkene sample for ¹H NMR, or 40–50 mg for ¹³C NMR, to ensure an optimal signal-to-noise ratio[6].
-
Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). CDCl₃ provides a reliable internal reference lock (¹H: 7.26 ppm, ¹³C: 77.16 ppm)[5].
-
Filtration: Pass the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube. Removing particulates is essential to prevent distortions in magnetic homogeneity[6].
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer and lock the frequency to the deuterium signal of the solvent[6].
-
Perform automated gradient shimming (e.g., TopShim). Crucial Step: Optimal shimming is required to resolve the fine multiplet splitting (e.g., the 0–3 Hz geminal coupling unique to terminal alkenes).
Step 3: Acquisition Parameters
-
¹H NMR: Utilize a 30° pulse angle with a relaxation delay (D1) of 1–5 seconds to ensure complete longitudinal relaxation of the vinylic protons. Acquire 16–32 scans[6].
-
¹³C NMR (Proton-Decoupled): Due to the low natural abundance of ¹³C (1.1%), utilize proton decoupling to collapse multiplets into sharp singlets and leverage the Nuclear Overhauser Effect (NOE) for signal enhancement[3]. Set the relaxation delay (D1) to 2–5 seconds.
Step 4: Data Processing and Self-Validation
-
Apply a Fourier Transform (FT) and manually phase the spectrum to ensure purely absorptive peak shapes[6].
-
Apply a baseline correction to ensure accurate integration.
-
Self-Validation System: In a pure terminal alkene (e.g., 1-hexene), the integral of the multiplet at ~5.8 ppm (the internal vinylic proton) must be exactly half the integral of the multiplet at ~4.9 ppm (the terminal geminal protons). A ratio deviating from 1:2 immediately flags the presence of internal isomer impurities (e.g., 2-hexene), which will present distinct vinylic signals between 5.2–5.5 ppm.
Workflow Visualization
To streamline the analytical process, the following decision tree illustrates the logical pathway for identifying alkene isomers based on acquired NMR data.
Logical decision tree for identifying terminal vs. internal alkenes using 1H and 13C NMR.
References
- BenchChem. "Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy." BenchChem.
- Oregon State University. "13C NMR Chemical Shift.
- Chemistry LibreTexts. "Nuclear Magnetic Resonance (NMR) of Alkenes." LibreTexts.
- Modgraph. "Proton chemical shifts in NMR, part 17: Chemical shifts in alkenes and the anisotropic and steric effects of the double bond." Modgraph.
- BenchChem. "Application Note: 13C NMR Analysis of Long-Chain Alkenes." BenchChem.
- Doc Brown's Advanced Organic Chemistry. "C-13 nmr spectrum of 3-methylbut-1-ene." DocBrown.info.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity of 5-Hexenoate vs. 6-Heptenoate Cyano Esters in Radical Cyclization
As a Senior Application Scientist specializing in radical cascades and methodology development, I frequently encounter the challenge of optimizing intramolecular cyclizations for complex drug scaffolds. While unperturbed terminal alkenes cyclize predictably, introducing an α-cyano ester moiety fundamentally alters the energy landscape of the reaction.
This guide provides an in-depth comparative analysis of the reactivity between 5-hexenoate and 6-heptenoate cyano esters, detailing the mechanistic causality behind their behavior and outlining field-proven, self-validating protocols to harness these transformations.
Mechanistic Causality: The Thermodynamic Trap
In standard aliphatic systems, the 5-hexenyl radical undergoes rapid, kinetically controlled 5-exo-trig cyclization to form a cyclopentyl radical—a process accurately predicted by1[1]. However, the introduction of both a cyano and an ester group at the radical center creates immense captodative (resonance) stabilization.
The 5-Hexenoate System: When the highly stabilized α-radical of ethyl 2-cyano-5-hexenoate attempts a 5-exo-trig cyclization, it must generate a highly unstabilized primary alkyl radical. This creates a steep thermodynamic penalty, making the forward cyclization highly reversible (endothermic). Because the equilibrium heavily favors the open-chain stabilized radical, standard reductive conditions (using a hydrogen donor) primarily yield the uncyclized, saturated product[2]. Cyclization only becomes viable if the terminal alkene is substituted (e.g., ethyl 2-cyano-5-heptenoate), which allows the formation of a more stable secondary radical upon ring closure[2].
The 6-Heptenoate System: For 6-heptenyl radicals, the kinetic barrier for 6-exo-trig cyclization is inherently higher than that of the 5-exo pathway. When combined with the thermodynamic stability of the α-cyano ester radical, the 6-heptenoate system is even less prone to cyclize under standard thermal conditions. The radical simply persists in the open-chain form until it abstracts a hydrogen from the solvent.
To overcome this thermodynamic trap in both systems, we must abandon simple hydrogen-transfer conditions and utilize transition-metal oxidative trapping (e.g., Mn(III) catalysis), which irreversibly oxidizes the intermediate cyclized radical before it can ring-open[3].
Figure 1: Mechanistic divergence of highly stabilized α-cyano ester radicals.
Comparative Performance Data
The following table summarizes the divergent reactivity profiles of these cyano esters under classical thermal hydrogen-transfer conditions (e.g., peroxide in cyclohexane).
| Substrate | Chain Length | Terminal Substitution | Cyclization Mode | Major Outcome (Thermal H-Transfer) |
| Ethyl 2-cyano-5-hexenoate | 5-hexenyl | None | 5-exo-trig | 0% cyclization (H-abstraction dominates) |
| Ethyl 2-cyano-5-heptenoate | 5-hexenyl | Methyl | 5-exo-trig | ~30% cyclization (Cyclopentane derivative) |
| Ethyl 2-cyano-6-heptenoate | 6-heptenyl | None | 6-exo-trig | Trace cyclization (H-abstraction dominates) |
Experimental Protocols: Self-Validating Systems
Figure 2: Experimental workflow for evaluating cyano ester radical cyclizations.
Protocol A: Thermal Reductive Cyclization (Thermodynamic Evaluation)
This protocol utilizes a hydrogen-donating solvent to probe the natural equilibrium of the radical.
-
Substrate Preparation : Dissolve 1.0 mmol of the cyano ester (e.g., ethyl 2-cyano-5-heptenoate) in 100 mL of anhydrous cyclohexane.
-
Causality: High dilution (0.01 M) is critical to kinetically suppress intermolecular dimerization, ensuring that any reaction observed is strictly intramolecular.
-
-
Initiation : Add 0.5 equivalents of di-tert-butyl peroxide (DTBP).
-
Thermal Activation : Seal the mixture in a pressure vessel (bomb) and heat to 140 °C for 48 hours.
-
Causality: DTBP requires high temperatures for steady homolysis. Cyclohexane acts not only as a solvent but as a low-energy hydrogen donor to trap the radical[2].
-
-
Workup & Validation : Cool to room temperature, concentrate under reduced pressure, and analyze the crude mixture via GC-MS. A high ratio of uncyclized to cyclized product confirms the reversibility of the α-cyano ester radical.
Protocol B: Oxidative Trapping via Mn(OAc)₃ (Kinetic Forcing)
This protocol overcomes the reversibility issue by irreversibly oxidizing the intermediate cyclized radical.
-
Reaction Setup : Dissolve 1.0 mmol of the cyano ester (e.g., ethyl 2-cyano-5-hexenoate) in 20 mL of glacial acetic acid.
-
Oxidant Addition : Add 2.5 equivalents of Manganese(III) acetate dihydrate.
-
Cyclization : Heat the mixture to 80 °C under an inert atmosphere for 12 hours.
-
Causality: Mn(III) generates the α-radical via single-electron oxidation. Upon 5-exo or 6-exo cyclization, the resulting primary radical is rapidly oxidized by a second equivalent of Mn(III) to a carbocation, which is then trapped by acetate or eliminates a proton. This irreversible step drives the equilibrium forward, allowing even the stubborn 5-hexenoate and 6-heptenoate systems to form cyclized products[3].
-
-
Isolation : Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the functionalized cyclic core.
References
1.[2] Title: Free-radical cyclizations. Source: SciSpace. URL: 2.[3] Title: Intramolecular Free-Radical Cyclization Reactions. Source: Thieme Connect. URL: 3.[1] Title: Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. Source: Scientific Research Publishing. URL:
Sources
A Comparative Guide to GC-MS Retention Time Data for Alpha-Cyano Ester Derivatives
For researchers, scientists, and drug development professionals working with alpha-cyano ester derivatives, accurate and reliable analytical methods are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of these reactive monomers. This guide provides an in-depth comparison of GC-MS retention time data for various alpha-cyano ester derivatives, supported by experimental data and protocols. We will delve into the critical parameters influencing their chromatographic behavior, offering insights to aid in method development and optimization.
The Critical Role of Gas Chromatography in Analyzing α-Cyano Esters
Alpha-cyanoacrylates, the monomers of "super glue," are highly reactive and prone to polymerization, which presents unique challenges for their analysis.[1][2] Gas chromatography is an effective technique for determining the purity of these monomers and identifying any impurities.[3] The retention time (t_R_), the time it takes for a compound to travel through the GC column, is a key parameter for qualitative identification.[4][5] However, t_R_ is influenced by several factors, including the analytical conditions, column type and dimensions, and the presence of active sites from contamination.[4]
Comparing Retention Times: A Look at Different Alpha-Cyano Ester Derivatives
Obtaining a comprehensive, side-by-side comparison of retention times for a wide array of alpha-cyano ester derivatives under identical conditions is challenging due to the proprietary nature of some industrial analyses and the specific focus of many academic studies. However, by synthesizing data from various sources, we can construct a valuable comparative overview.
Case Study 1: Analysis of a Homologous Series of n-Alkyl Cyanoacrylates
An early study on the gas-liquid chromatography of n-alkyl cyanoacrylates provides foundational data on the separation of a homologous series from methyl to nonyl cyanoacrylate.[3] While specific retention times were not tabulated, the study established a linear relationship between the logarithm of the retention time and the number of carbon atoms in the alkyl chain, a fundamental principle in GC for homologous series.[3]
The analysis was performed under isothermal conditions, which highlights a key challenge in the analysis of mixtures with a wide range of boiling points. The researchers noted that temperature programming, a technique where the column temperature is increased during the run, was attempted to expedite the analysis of monomer mixtures. However, it resulted in significant baseline drift due to substrate bleeding at higher temperatures, rendering the quantitative results unacceptable.[3]
Table 1: Experimental Conditions for Isothermal GC Analysis of n-Alkyl Cyanoacrylates [3]
| Parameter | Value |
| Instrument | F & M Model 700 Gas Chromatograph with Dual Hydrogen Flame Ionization Detector |
| Column | 6 ft x 1/4-inch o.d. stainless steel packed with 10% by weight Silicone Ohm Nitrile on 80/100 mesh Chromosorb P |
| Column Temperature | 165°C for methyl through butyl homologs; 185°C for amyl through nonyl homologs |
| Injector Port Temp. | 210°C |
| Carrier Gas | Helium at 25 p.s.i. (flow rate of 43 ml/min) |
| Detector Temp. | 300°C |
This study underscores the trade-offs between analysis time and data quality, particularly with older column technologies. Modern stationary phases are more stable at higher temperatures, often making temperature programming a more viable option.
Case Study 2: Purity Assessment of 2-Methoxyethyl 2-cyanoacrylate
A more recent application note details a complete GC-MS protocol for the purity assessment of 2-Methoxyethyl 2-cyanoacrylate, a monomer used in medical adhesives.[6] This provides a valuable data point for a more complex alpha-cyano ester derivative under modern analytical conditions.
Table 2: Expected Retention Time and Mass Fragments for 2-Methoxyethyl 2-cyanoacrylate and Potential Impurities [6]
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| 2-Methoxyethyl 2-cyanoacrylate | ~ 8.5 - 9.5 | 155 (M+), 124, 96, 82, 55 |
| 2-Methoxyethyl cyanoacetate | ~ 7.0 - 8.0 | 143 (M+), 112, 84, 59, 42 |
| Hydroquinone | ~ 6.5 - 7.5 | 110 (M+), 81, 54, 53 |
| Hydroquinone monomethyl ether (MEHQ) | ~ 7.0 - 8.0 | 124 (M+), 109, 81, 53 |
This data was generated using a standard, non-polar HP-5MS column, which is a 5% phenyl-methylpolysiloxane phase. The use of a temperature program allows for the effective elution of the target compound while providing good separation from potential impurities.
Experimental Protocols
Detailed Protocol for GC-MS Analysis of 2-Methoxyethyl 2-cyanoacrylate[6]
This protocol outlines a robust method for the purity assessment of 2-Methoxyethyl 2-cyanoacrylate.
1. Sample Preparation:
-
Prepare a stock solution of the 2-Methoxyethyl 2-cyanoacrylate sample at a concentration of approximately 1000 ppm in Tetrahydrofuran (THF).
-
From the stock solution, prepare a working solution of 300 ppm by diluting with THF.
-
Transfer an aliquot of the working solution into a 2 mL glass autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 350°C.
-
Hold: 5 minutes at 350°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. Data Analysis:
-
Identify the peak corresponding to 2-Methoxyethyl 2-cyanoacrylate based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST) and known potential impurities.
-
Calculate the purity of the sample by determining the peak area percentage of the main component relative to the total peak area of all components.
Visualizing the Workflow
Caption: Workflow for GC-MS Purity Analysis of Alpha-Cyano Esters.
The Power of Pyrolysis-GC-MS for Polymer Analysis
While direct injection is suitable for monomer analysis, Pyrolysis-GC-MS is a powerful technique for characterizing the polymerized form of cyanoacrylates.[1][7] In this method, the polymer is heated to a high temperature, causing it to break down into its constituent monomers and other fragments, which are then introduced into the GC-MS system.
One study on cyanoacrylate glues used multi-step pyrolysis GC-MS.[1] At 350°C, a broad peak corresponding to ethyl cyanoacrylate was observed between 8 and 15 minutes.[1] This demonstrates that even from the polymer, the monomer can be regenerated and analyzed by GC-MS, although the retention time may be influenced by the pyrolysis process itself.
Conclusion: Best Practices for Reliable Retention Time Data
The accurate determination of retention times for alpha-cyano ester derivatives is crucial for their analysis. Based on the available data, several best practices can be recommended:
-
Column Selection: For a homologous series of n-alkyl cyanoacrylates, a mid-polarity column, such as one with a silicone nitrile stationary phase, can provide good separation. For more complex derivatives or when analyzing for a range of potential impurities, a general-purpose, low-polarity column like an HP-5MS is a robust choice.
-
Temperature Programming: While isothermal methods can be effective for a narrow range of analytes, temperature programming is generally preferred for analyzing samples that may contain compounds with a wider range of boiling points. Modern, low-bleed capillary columns are more amenable to temperature programming than older packed columns.
-
Mass Spectral Libraries: The use of a comprehensive mass spectral library, such as the NIST library, is essential for the confident identification of alpha-cyano ester derivatives and their potential impurities.
-
Retention Indices: For more rigorous compound identification that is less dependent on specific instrument conditions, the calculation of Kováts retention indices is recommended.[8] This involves running a series of n-alkanes under the same conditions as the sample to create a standardized retention scale.
By carefully considering these factors and utilizing the experimental protocols and comparative data presented in this guide, researchers can develop and validate reliable GC-MS methods for the analysis of alpha-cyano ester derivatives.
References
- Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacryl
- EGA and Multi-step PY–GC–MS of Glue. (2022, May 12).
- Vouvoudi, E. C., Tamias, G., Chatzicharistou, E. A., & Achilias, D. S. (2023). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. Polymers, 15(17), 3629.
- 256 Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (2022, December 15). CDS Analytical.
- GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. (n.d.).
- An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis G. (n.d.). CORE.
- Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (2023, September 4). MDPI.
- Application Note: Purity Assessment of 2-Methoxyethyl 2-cyanoacrylate by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
- Method for Producing Cyanoacrylate Monomer. (2007, September 13). Scribd.
- The retention times and the monitor ions for GC-MS. (n.d.).
- Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. (n.d.). Shimadzu Benelux.
- Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment. (1989). Analyst, 114(5), 567-569.
- Comparative evaluation of polycyanoacrylates. (2017).
- Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. (n.d.). Thermo Fisher Scientific.
- Gas Chromatography - Mass Spectrometry. (n.d.). Chem LibreTexts.
- Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025, April 1). Technology Networks.
- GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). (n.d.).
- A method for producing a cyanoacrylate monomer. (n.d.).
- Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach. (2022). International Journal of Pharmaceutics: X, 4, 100124.
- Esters of alpha-cyanoacrylic acid and process for the manufacture thereof. (n.d.).
- The Retention Index System in Gas Chromatography: McReynolds Constants. (1997). Supelco.
- Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. (2024, November 29). reposiTUm.
- Retention Indices for Frequently Reported Compounds of Plant Essential Oils. (2014). National Institute of Standards and Technology.
- Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. (n.d.). GL Sciences.
Sources
- 1. analytix.co.uk [analytix.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Nederland) [shimadzu.nl]
- 5. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repositum.tuwien.at [repositum.tuwien.at]
Strategic Guide to Cyclopentane Ring Closure: Methodologies & Characterization
Executive Summary
The cyclopentane ring is a foundational pharmacophore in medicinal chemistry, serving as the core scaffold for prostaglandins, carbocyclic nucleosides, and fused terpenoids. Unlike cyclohexane, which resides predominantly in a rigid chair conformation, cyclopentane is dynamically labile, undergoing rapid pseudorotation. This unique conformational flexibility presents distinct challenges in both synthesis and characterization.
This guide objectively compares the three dominant synthetic methodologies for cyclopentane ring closure—Dieckmann Condensation , Ring-Closing Metathesis (RCM) , and Radical Cyclization . It further details the analytical protocols required to definitively characterize the resulting products, specifically addressing the resolution of stereoisomers obscured by conformational averaging.
Comparative Analysis of Synthetic Methodologies
Selecting the optimal ring-closure strategy depends on the substrate's functional group tolerance, the required stereochemistry, and the stage of synthesis (early-stage scaffold generation vs. late-stage functionalization).
Table 1: Strategic Comparison of Ring Closure Methods
| Feature | Dieckmann Condensation | Ring-Closing Metathesis (RCM) | Radical Cyclization (5-exo-trig) |
| Mechanism | Anionic (Enolate alkylation) | Metal-Carbenoid (Olefin metathesis) | Homolytic Radical Addition |
| Precursor | 1,6-Diesters | ||
| Key Reagents | NaH, KOtBu, NaOEt | Grubbs (I/II), Hoveyda-Grubbs | |
| Atom Economy | Moderate (Loss of alcohol) | High (Loss of ethylene gas) | Low (Stoichiometric tin/silane waste) |
| Stereocontrol | Thermodynamic (Trans-isomer favored post-equilibration) | Substrate-dependent (Ring constraints often force Z-alkene) | Kinetic (Beckwith-Houk model favors cis-fused) |
| Scalability | High (Cheap reagents, robust) | Moderate (Catalyst cost, dilution required) | Low (Toxic waste, high dilution) |
| Best For... | Early-stage bulk synthesis of | Late-stage closure of complex, sensitive substrates. | Constructing crowded quaternary centers.[1] |
Performance Insights & Causality
-
Thermodynamic vs. Kinetic Control: The Dieckmann condensation is reversible. Consequently, the product distribution is governed by the thermodynamic stability of the enolate intermediate. This typically yields the trans-disubstituted product after decarboxylation, as substituents adopt a pseudo-equatorial arrangement to minimize 1,3-diaxial-like repulsion.
-
Entropic Factors in RCM: RCM is powerful but relies on the probability of the two alkene termini meeting. To favor intramolecular cyclization over intermolecular polymerization (ADMET), reactions must be run at high dilution (
M), which limits throughput. The formation of the volatile ethylene byproduct provides the entropic driving force. -
The "Baldwin" Advantage: Radical cyclization follows Baldwin’s rules, where the 5-exo-trig pathway is kinetically superior to the 6-endo-trig pathway. This makes it the method of choice for forming cyclopentanes over cyclohexanes when both pathways are theoretically possible.
Characterization of Cyclopentane Products
Characterizing cyclopentane derivatives is complicated by pseudorotation —a continuous wave-like motion where the ring puckers to relieve torsional strain (Pitzer strain). This rapid interconversion averages NMR signals, often making cis and trans isomers indistinguishable at room temperature.
NMR Spectroscopy: Overcoming Pseudorotation
The Challenge: In a rigid system, the Karplus equation allows determination of dihedral angles via
The Solution:
-
Low-Temperature NMR: Cooling the sample (typically to
C or below in or toluene- ) slows the pseudorotation, "freezing" the molecule into its preferred low-energy conformer. This decoalesces the signals, allowing accurate measurement of values. -
NOE/ROESY Experiments: Nuclear Overhauser Effect (NOE) is distance-dependent (
) and independent of bond angles.-
Cis-isomers: Show strong NOE correlations between substituents on the same face.
-
Trans-isomers: Show weak or absent NOE between substituents.
-
- C NMR Gamma-Gauche Effect: Carbons in a cis-1,2-disubstituted cyclopentane experience steric compression, resulting in an upfield shift (shielding) of 3–5 ppm compared to the trans-isomer.
Mass Spectrometry (MS)
While MS cannot distinguish stereoisomers directly, fragmentation patterns differ.
-
McLafferty Rearrangement: Cyclopentane derivatives with carbonyl side chains often undergo distinct McLafferty rearrangements. The efficiency of hydrogen transfer depends on the spatial proximity of the
-hydrogen, which is stereoisomer-dependent.
Experimental Protocols
Protocol A: Dieckmann Condensation (Scalable Synthesis)
Target: Synthesis of methyl 2-oxocyclopentanecarboxylate
Reagents: Dimethyl adipate (1.0 equiv), Sodium hydride (60% dispersion, 1.1 equiv), Toluene (anhydrous), Methanol, Acetic acid.
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Base Activation: Wash NaH with dry hexane (
) to remove mineral oil. Suspend in anhydrous toluene. -
Initiation: Heat the toluene suspension to
C. Add a catalytic amount of methanol (0.1 equiv) to initiate the formation of active methoxide species. -
Addition: Add dimethyl adipate dropwise over 2 hours. Critical: Slow addition maintains a low concentration of unreacted diester, favoring intramolecular cyclization over intermolecular oligomerization.
-
Reflux: Reflux for 4–6 hours. The mixture will become a thick slurry (sodium enolate salt).
-
Quench: Cool to
C. Quench carefully with glacial acetic acid until neutral. -
Workup: Dilute with water, extract with diethyl ether (
). Wash organics with brine, dry over , and concentrate. -
Purification: Distill under reduced pressure.
Protocol B: Ring-Closing Metathesis (Functionalized Synthesis)
Target: Synthesis of 3-cyclopenten-1-ol derivative
Reagents: Diallyl precursor (1.0 equiv), Grubbs II catalyst (2–5 mol%), Dichloromethane (DCM, anhydrous, degassed).
-
Degassing: Solvents must be rigorously degassed (sparged with Argon for 30 mins) to remove
, which deactivates the ruthenium carbene. -
Dissolution: Dissolve the diene precursor in DCM to a final concentration of 0.005 M . Note: This high dilution is non-negotiable to prevent cross-metathesis (dimerization).
-
Catalyst Addition: Add Grubbs II catalyst in one portion under Argon flow.
-
Reaction: Stir at reflux (
C) for 2–12 hours. Monitor by TLC; the disappearance of the starting material and the appearance of a lower spot (usually) indicates cyclization. -
Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes. This reacts with the active Ru-carbene to form a Fischer carbene, effectively terminating the catalytic cycle and preventing isomerization during workup.
-
Purification: Concentrate in vacuo. Flash chromatography on silica gel. Tip: Ruthenium byproducts are dark and sticky; adding activated charcoal or using a scavenger resin during filtration helps remove metal residues.
Visualization of Workflows
Figure 1: Decision Matrix for Synthetic Route Selection
Caption: Decision matrix for selecting the optimal cyclopentane ring-closure methodology based on substrate sensitivity, steric demands, and scale.
Figure 2: Characterization & Validation Workflow
Caption: Analytical workflow for distinguishing cyclopentane isomers, highlighting the intervention of Variable Temperature NMR for fluxional systems.
References
-
Grubbs, R. H. (2006).[2] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
Baldwin, J. E. (1976).[3] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link
-
Davis, B. R., & Garratt, P. J. (1991). "Dieckmann Condensation."[4][5][6] Comprehensive Organic Synthesis. Link
-
Lipnick, R. L. (1974).[7] "NMR Spectroscopy of Cyclopentane Derivatives. III. Methylcyclopentane."[7] Journal of the American Chemical Society.[2][7][8] Link
-
Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.[2][7][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Cyclopentanone synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. 5-Endo-trig radical cyclizations: disfavored or favored processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbon-13 NMR assignments for ethyl 2-cyano-5-hexenoate
Evaluating
As an application scientist specializing in structural elucidation, I frequently encounter the limitations of predictive software when dealing with densely functionalized aliphatic chains. Ethyl 2-cyano-5-hexenoate is a highly versatile structural isomer of substituted ethyl hexenoates, frequently utilized as a synthetic intermediate in chemo-selective synthesis and radical cyclizations [1]. However, accurately assigning its Carbon-13 (
This guide objectively compares three distinct workflows for assigning the
The electron-withdrawing nature of the cyano and ester groups significantly impacts the reactivity and electronic shielding of the adjacent carbon nuclei [1]. The difficulty in assigning this molecule stems from two specific structural features:
-
The
-Carbon (C2) Deshielding Effect: The methine carbon (C2) experiences profound diamagnetic deshielding due to the combined inductive (-I) effects of the adjacent -hybridized nitrile and -hybridized carbonyl. Empirical predictors, which rely on linear additivity models (e.g., modified Grant-Paul rules), routinely overestimate this shift. They fail to account for the non-linear saturation of electron withdrawal when multiple strongly electronegative groups share a single locus. -
The Aliphatic Bottleneck (C3 vs. C4): C3 (
to the electron-withdrawing groups) and C4 (allylic to the terminal alkene) possess nearly identical chemical environments. Without advanced 2D NMR, differentiating these peaks is mere guesswork.
Figure 1: Tripartite workflow for validating carbon-13 NMR assignments.
Quantitative Performance Comparison
To objectively evaluate these methodologies, we mapped the predicted shifts against the experimental ground truth. The data reveals that while ML/DFT models (which calculate true molecular orbital distributions) perform admirably, they still require experimental validation for absolute certainty.
| Carbon Position | Environment | Product A: Empirical (ChemDraw) | Product B: ML/DFT (Mnova) | Product C: Experimental (600 MHz) |
| C1 | C=O (Ester) | 168.2 ppm | 166.8 ppm | 166.5 ppm |
| C2 | CH ( | 39.5 ppm (+0.9 error) | 38.1 ppm (-0.5 error) | 38.6 ppm |
| C3 | CH | 28.4 ppm | 29.2 ppm | 29.8 ppm |
| C4 | CH | 33.1 ppm | 31.5 ppm | 31.2 ppm |
| C5 | CH= (Alkene) | 134.8 ppm | 136.2 ppm | 135.8 ppm |
| C6 | =CH | 117.5 ppm | 116.8 ppm | 116.4 ppm |
| C7 | C#N (Nitrile) | 115.2 ppm | 116.1 ppm | 115.9 ppm |
| C8 | O-CH | 62.1 ppm | 62.6 ppm | 62.8 ppm |
| C9 | CH | 14.2 ppm | 14.0 ppm | 14.1 ppm |
Analysis: Empirical software incorrectly predicts a nearly 5 ppm gap between C3 and C4. In reality, the experimental gap is only 1.4 ppm. Relying solely on empirical software for this compound would lead to an inverted or highly ambiguous assignment of the aliphatic backbone.
Self-Validating Experimental Protocol
To eliminate ambiguity, we must deploy a self-validating experimental system. This protocol ensures that no assignment relies on a single, isolated data point; instead,
Step-by-Step Methodology
-
Sample Preparation: Dissolve 25 mg of high-purity ethyl 2-cyano-5-hexenoate [2] in 0.6 mL of CDCl
containing 0.03% v/v TMS. Transfer to a precision 5 mm NMR tube. -
1D
C Acquisition: Acquire a standard 1D C spectrum at 150 MHz (using a 600 MHz spectrometer). Utilize a pulse angle, a 2-second relaxation delay (D1), and 1024 scans to ensure sufficient signal-to-noise for the unprotonated carbons (C1, C7). -
H-
C HSQC Mapping: Run an HSQC experiment to map direct C-H connections. This instantly identifies C2 (methine), C3/C4/C8 (methylenes), and C9 (methyl). The terminal alkene =CH (C6) is easily identified by its distinct downfield proton shifts (~5.0-5.1 ppm) correlating directly to the 116.4 ppm carbon signal. -
H-
C HMBC Validation (The Closed Loop):-
Resolving C3 vs C4: The protons on C4 will show a strong
correlation to the alkene methine carbon (C5, 135.8 ppm). Conversely, the protons on C3 will show a correlation to the ester carbonyl (C1, 166.5 ppm) and the nitrile carbon (C7, 115.9 ppm). -
Result: This orthogonal cross-referencing guarantees absolute assignment accuracy.
-
Figure 2: Self-validating 2D NMR experimental protocol for structural elucidation.
Conclusion
While empirical prediction tools provide rapid baseline estimates, their reliance on linear additivity rules makes them unsuitable as standalone tools for densely functionalized molecules like ethyl 2-cyano-5-hexenoate. ML/DFT software bridges this gap by accurately modeling complex inductive effects, but absolute trustworthiness in drug development and synthetic validation demands a self-validating experimental approach. By leveraging high-field HSQC and HMBC workflows, researchers can transform ambiguous aliphatic clusters into mathematically verified structural assignments.
References
-
Title: 1,4a-dimethyl-2,3,4,9,10,10a-hexahydro-phenanthrene-1-carboxylic acid (Related Compounds & Isomers) Source: chemsynthesis.com URL: [Link]
Sources
A Comparative Guide to Impurity Profiling of Synthesized 2-Cyano-Hex-5-Enoic Acid Ethyl Ester
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-cyano-hex-5-enoic acid ethyl ester, a key intermediate in various synthetic pathways. As drug development professionals know, a thorough understanding and control of impurities are not merely regulatory hurdles but fundamental requirements for ensuring the safety and efficacy of pharmaceutical products.[1][2] This document is designed for researchers and scientists, offering field-proven insights into selecting and validating appropriate analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The Synthetic Landscape: Predicting Potential Impurities
The foundation of any robust impurity profiling strategy lies in understanding the synthetic route of the active pharmaceutical ingredient (API) or intermediate. A common and efficient method for synthesizing α,β-unsaturated cyanoesters like 2-cyano-hex-5-enoic acid ethyl ester is the Knoevenagel condensation.[5] This reaction typically involves the condensation of an aldehyde (4-pentenal) with an active methylene compound (ethyl cyanoacetate) in the presence of a basic catalyst.
This specific pathway allows us to anticipate several classes of impurities that may arise during synthesis, purification, or storage.[6] These can be broadly categorized as organic impurities, which include starting materials, by-products, intermediates, and degradation products.[4][6]
-
Starting Materials: Incomplete conversion can lead to the presence of residual 4-pentenal and ethyl cyanoacetate in the final product.
-
Intermediates: Any stable intermediates formed during the reaction that fail to proceed to the final product.
-
By-products: Resulting from side reactions, such as the self-condensation of 4-pentenal or Michael addition of a second ethyl cyanoacetate molecule.
-
Reagents and Catalysts: Traces of the catalyst (e.g., amines, ammonium acetate) may remain.
-
Degradation Products: The ester and nitrile functionalities are susceptible to hydrolysis, and the terminal double bond can undergo oxidation or isomerization under certain storage conditions.[7]
Caption: Synthetic pathway and origin of potential impurities.
A Comparative Analysis of Core Analytical Techniques
No single analytical technique can comprehensively profile all potential impurities. A multi-faceted approach is essential, leveraging the strengths of different technologies to detect, identify, and quantify a wide range of chemical entities. The choice of technique is dictated by the physicochemical properties of the impurities of interest, such as volatility, polarity, and concentration.
| Technique | Primary Application | Strengths | Limitations | Structural Info |
| HPLC-UV/DAD | Quantification of non-volatile organic impurities and degradation products. | High precision, sensitivity, and robustness. Excellent for quantitative analysis.[8] | Requires impurities to have a UV chromophore. Limited structural information. | Minimal (Retention time) |
| GC-MS | Detection of volatile organic impurities (e.g., residual solvents, starting materials). | Excellent for separating and identifying volatile and semi-volatile compounds.[9][10] | Not suitable for non-volatile or thermally labile compounds. | High (Mass Spectrum) |
| LC-MS | Identification and quantification of non-volatile impurities, especially unknowns. | Combines HPLC's separation with MS's identification power.[2][11] Universal detection for ionizable compounds. | Ionization efficiency can vary significantly between compounds, affecting quantitation. | High (Mass Spectrum) |
| NMR Spectroscopy | Unambiguous structural elucidation of unknown impurities. | Gold standard for structure determination.[12][13][14] Inherently quantitative (qNMR) without needing reference standards for each impurity.[15] | Relatively low sensitivity compared to MS. Can be complex for mixture analysis without prior separation. | Definitive (Full Structure) |
Strategic Workflow for Comprehensive Impurity Profiling
A logical and systematic workflow ensures that all potential impurities are considered and appropriately characterized. This process begins with broad-spectrum detection and moves towards specific identification and quantification, adhering to regulatory expectations for method validation.[16]
Caption: A comprehensive workflow for impurity profiling.
Validated Experimental Protocols
The trustworthiness of any impurity profile hinges on the use of validated analytical procedures.[17] The following protocols are designed as self-validating systems, incorporating parameters for specificity, linearity, accuracy, and precision.
Protocol 1: HPLC-UV for Non-Volatile Impurity Quantification
This method is designed to separate the main component from potential non-volatile impurities and degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
System Suitability: A standard solution of the main compound is injected six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from all potential degradation products.[8]
Protocol 2: GC-MS for Volatile Impurity and Residual Solvent Analysis
This method is optimized for the detection of volatile starting materials and common laboratory solvents.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector: Splitless mode, 250 °C.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 400.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., DMSO) not expected to be a residual solvent from the synthesis. Headspace analysis is a preferred alternative for higher sensitivity.[19]
Protocol 3: NMR for Structural Elucidation
When an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH Q3A), its structure must be determined.[4]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: If the impurity has been isolated (e.g., via preparative HPLC), dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and type of protons.
-
¹³C NMR & DEPT: Identifies all unique carbons and classifies them (CH₃, CH₂, CH, C).[20]
-
COSY: Shows proton-proton correlations through bonds (H-C-C-H).
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[13]
-
-
Causality: This suite of 2D NMR experiments is chosen because it systematically builds a complete picture of the molecule's carbon skeleton and proton attachments, allowing for unambiguous structural assignment.[12][15]
Conclusion and Forward Outlook
The impurity profiling of 2-cyano-hex-5-enoic acid ethyl ester, like any pharmaceutical intermediate, demands a rigorous, multi-technique analytical strategy. While HPLC serves as the cornerstone for quantification and GC is indispensable for volatile analysis, the hyphenated power of LC-MS and the definitive structural insight from NMR are critical for identifying and characterizing unknown impurities.[21] By grounding our approach in a deep understanding of the synthetic process and adhering to the validation principles outlined by regulatory bodies like the ICH, we can ensure the development of safe, effective, and high-quality pharmaceutical products. The methodologies and workflows presented in this guide provide a robust framework for achieving this essential goal.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- Ghugare, P. S., & Kumar, S. (2025, December 10).
- ChemicalBook. (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis.
- European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug products.
- Thermo Fisher Scientific. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
- ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.
- Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
- PMC. Determination of volatile organic compounds (VOCs)
- Environmental Protection Agency. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
- Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Research and Reviews. (2021).
- Chromatography Online. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
- Wiley Online Library. (2025, August 6).
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- INEOS OPEN. 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES.
- International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Asian Journal of Research in Chemistry. (2012, May 24).
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. tasianinch.com [tasianinch.com]
- 5. ineosopen.org [ineosopen.org]
- 6. ikev.org [ikev.org]
- 7. pmda.go.jp [pmda.go.jp]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. veeprho.com [veeprho.com]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ikev.org [ikev.org]
- 18. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sepscience.com [sepscience.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. rroij.com [rroij.com]
Safety Operating Guide
Personal protective equipment for handling 2-Cyano-hex-5-enoic acid ethyl ester
Topic: Personal Protective Equipment & Operational Safety for 2-Cyano-hex-5-enoic Acid Ethyl Ester Content Type: Operational Safety & Logistics Guide Audience: Drug Development Scientists, Process Chemists, and HSE Managers[1]
Executive Summary
2-Cyano-hex-5-enoic acid ethyl ester (often an intermediate in the synthesis of gabapentinoids like Pregabalin) presents a dual-hazard profile combining the reactivity of
Core Safety Directive: Treat as a Potent Irritant and Potential Cyanide Donor (under metabolic or hydrolytic stress). All handling requires engineering controls that prevent inhalation of vapors and direct skin contact.[2][3]
Part 1: Risk Assessment & Hazard Identification
Based on Structural Activity Relationship (SAR) with Ethyl Cyanoacetate (CAS 105-56-6) and Alkenyl Nitriles.[1]
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin.[5][6] |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin irritation and serious eye irritation.[4][7] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[3][6][8] |
| Flammability | Cat 4 | H227: Combustible liquid (Flash point est. >80°C). |
Critical Chemical Risks:
-
Hydrolysis Risk: In the presence of strong acids or bases, the ester moiety hydrolyzes to release ethanol, while the nitrile group can hydrolyze to release ammonia or, under reductive/oxidative stress, potentially liberate cyanide ions (CN⁻).[1]
-
Polymerization: The terminal alkene (hex-5-enoic) poses a low risk of spontaneous polymerization unless heated with radical initiators.
-
Sensitization: Repeated dermal exposure to
-cyano esters can induce contact dermatitis.
Part 2: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. Select gear based on breakthrough time data for nitriles and esters.
PPE Selection Logic
Use the following decision tree to determine the required PPE level based on your operational scale.
Caption: PPE escalation logic based on volume and potential exposure intensity.
Detailed PPE Specifications
| Component | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile (minimum) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm) | Nitriles provide fair resistance to esters but can degrade. Double gloving creates a "sacrificial" outer layer. For spills: Use Butyl Rubber (0.7 mm) or Silver Shield™ (Laminate). |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. The |
| Respiratory | Engineering Control Primary Backup: Half-face respirator with OV/P100 cartridges. | The compound has low vapor pressure but high irritation potential.[1] If working outside a hood (rare), Organic Vapor (OV) filters are mandatory.[1] |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Resistant Apron | Standard cotton absorbs esters.[1] An impermeable apron (Neoprene/PVC) prevents "soak-through" to skin during transfer operations. |
Part 3: Operational Protocol (Step-by-Step)
Preparation & Engineering Controls
-
Ventilation: Verify Fume Hood certification. Maintain sash at the lowest working height (approx. 18 inches).[1]
-
Deactivation Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or 1M NaOH in the hood to neutralize minor drips (hydrolyses the ester/nitrile).[1]
Handling & Transfer
-
Weighing: Do not weigh on an open bench. Use a balance enclosure or tared closed vessels.
-
Liquid Transfer:
Reaction Setup
-
Incompatibility: Strictly avoid Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (exothermic hydrolysis).[1]
-
Heating: If heating > 60°C, use a reflux condenser with a scrubber trap (dilute bleach) attached to the outlet to catch any fugitive nitrile vapors.[1]
Part 4: Emergency Response & Disposal
Spill Response Workflow
Immediate Action Required.
Caption: Decision tree for spill containment and remediation.
Waste Disposal Protocol
-
Classification: Hazardous Organic Waste (Halogen-free).
-
Segregation: Do NOT mix with acidic waste streams (risk of HCN generation from trace nitriles) or oxidizers.
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: "Flammable," "Irritant," "Contains Nitriles/Esters."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl cyanoacetate (CAS 105-56-6).[1] PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link][1]
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. farnell.com [farnell.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 2-cyano-2-ethyl-3-methylhexanoate | C12H21NO2 | CID 45489849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
